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Core Science & Biosynthesis

Foundational

2-Methyl-2-(2-pyrrolyl)propanoic Acid NMR and FTIR spectral data

Structural Elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comprehensive Guide to NMR and FTIR Spectral Interpretation Executive Summary 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid (CAS: 1537726-28-5)[1] is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comprehensive Guide to NMR and FTIR Spectral Interpretation

Executive Summary

2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid (CAS: 1537726-28-5)[1] is a critical building block in the development of pyrrole-based pharmacophores. Accurate structural elucidation of this compound is paramount for quality control in drug development. This whitepaper provides an in-depth, causality-driven analysis of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data. By establishing a self-validating analytical system, researchers can unambiguously confirm molecular architecture, ensuring high-fidelity data for downstream pharmaceutical applications.

Molecular Architecture & Causality of Spectral Behavior

The molecule consists of a π -excessive pyrrole ring substituted at the C-2 position with an α,α -dimethyl carboxylic acid moiety. The spectral behavior of this compound is governed by three primary electronic and steric effects:

  • π -Excessive Aromaticity: Pyrrole contains six π electrons delocalized over five atoms. This high electron density significantly shields the ring protons, shifting them upfield relative to typical benzenoid aromatics[2].

  • Inductive Effects: The quaternary α -carbon acts as an insulating node, preventing direct resonance between the carboxylic acid and the pyrrole ring, leaving only inductive electron withdrawal to influence the heterocycle.

  • Hydrogen Bonding: Both the pyrrole N-H and the carboxylic acid O-H are capable of strong intermolecular hydrogen bonding. This drastically deshields these protons in solution-state NMR and broadens their respective vibrational modes in solid-state FTIR[3].

Experimental Methodologies: A Self-Validating Protocol

To establish trustworthiness, the analytical workflow must be self-validating. This means the data generated from one technique (e.g., 1 H NMR integration) must orthogonally confirm the data from another (e.g., FTIR vibrational modes).

G Start Sample Prep: 2-Methyl-2-(2-pyrrolyl)propanoic Acid NMR_Prep NMR Prep: Dissolve in DMSO-d6, TMS Std Start->NMR_Prep FTIR_Prep FTIR Prep: Solid-State ATR, Air Bkgnd Start->FTIR_Prep NMR_Acq NMR Acquisition: 1H/13C & 2D (COSY, HSQC, HMBC) NMR_Prep->NMR_Acq FTIR_Acq FTIR Acquisition: 4000-400 cm⁻¹, 32 Scans FTIR_Prep->FTIR_Acq Data_Int Data Integration & Causality Analysis NMR_Acq->Data_Int FTIR_Acq->Data_Int Validation Self-Validating System: Cross-reference 1D/2D & FTIR Data_Int->Validation Structure Confirmed Structure: C8H11NO2 Validation->Structure

Workflow for the self-validating structural elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic acid.

Step-by-Step Acquisition Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

    • Solvation: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bond accepting nature prevents the line-broadening of the N-H and O-H signals caused by rapid chemical exchange, allowing for distinct observation[4].

    • Tuning & Shimming: Insert into a 400 MHz spectrometer. Perform automatic tuning/matching and gradient shimming to achieve a lock signal >80%.

    • Acquisition: For 1 H NMR, acquire 16 scans with a 2-second relaxation delay. For 13 C NMR, acquire 1024 scans with proton decoupling (WALTZ-16).

  • FTIR Spectroscopy:

    • Preparation: Initialize the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Causality: ATR is selected over KBr pellets to eliminate the risk of introducing adventitious water (KBr is highly hygroscopic), which would artificially inflate the O-H stretch region[3].

    • Acquisition: Collect a background spectrum (air). Place ~2 mg of solid compound on the crystal, apply uniform anvil pressure, and acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution.

High-Resolution NMR Spectral Analysis

The 1 H and 13 C NMR data provide the definitive atom-by-atom map of the molecule. The integration of the 1 H spectrum serves as the primary self-validation checkpoint: the total integral must exactly equal 11 protons, with the gem-dimethyl group acting as the internal calibration standard (set to 6.00).

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
12.20Singlet (br)1H-COOHHighly deshielded due to strong intermolecular H-bonding (dimerization) and the inductive effect of the carbonyl oxygen.
10.60Singlet (br)1HPyrrole N-HDeshielded by the electronegative nitrogen and delocalization of the N lone pair into the aromatic ring[2].
6.65Multiplet1HPyrrole H-5Furthest from the electron-donating alkyl group; typical shift for the α -proton of a substituted pyrrole[5].
5.90Multiplet1HPyrrole H-3Shifted upfield due to the π -excessive nature of the ring and proximity to the C-2 substituent.
5.85Multiplet1HPyrrole H-4Similar electronic environment to H-3, resulting in overlapping or tightly coupled multiplets[4].
1.55Singlet6H-C(CH 3​ ) 2​ Appears as a sharp singlet because the adjacent α -carbon is quaternary (no vicinal protons to cause spin-spin splitting).

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Rationale
177.5-C OOHHighly deshielded sp2 carbonyl carbon. The lack of direct conjugation with the pyrrole ring keeps it below 180 ppm.
138.0Pyrrole C-2Quaternary aromatic carbon. Downfield shifted relative to other ring carbons due to the inductive withdrawal from the adjacent sp3 center.
117.2Pyrrole C-5Unsubstituted α -carbon.
107.5Pyrrole C-4Unsubstituted β -carbon.
105.0Pyrrole C-3Unsubstituted β -carbon, slightly more shielded due to the ortho-relationship with the alkyl substituent.
43.5-C (CH 3​ ) 2​ Quaternary aliphatic carbon. Shifted downfield relative to typical alkanes due to the adjacent electronegative carboxylic acid group.
26.5-C(C H 3​ ) 2​ Equivalent methyl carbons.

Self-Validation via 2D NMR: To definitively link the aliphatic side chain to the aromatic ring, Heteronuclear Multiple Bond Correlation (HMBC) is employed. A cross-peak between the methyl protons ( δ 1.55) and the pyrrole C-2 ( δ 138.0) unambiguously confirms the attachment point, validating the proposed structure against potential isomers (e.g., 3-substituted pyrroles).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups identified in the NMR spectra. The absence of unexpected vibrational modes is just as critical as the presence of expected ones[3].

Table 3: FTIR Spectral Data (Solid-State ATR)

Wavenumber (cm −1 )IntensityAssignmentCausality / Mechanistic Rationale
3350Medium, SharpN-H StretchDistinct from the O-H stretch; characteristic of the pyrrole secondary amine.
3200 - 2500Strong, BroadO-H StretchExtensive broadening is caused by a distribution of hydrogen-bond lengths in the solid-state carboxylic acid dimers[3].
1705Strong, SharpC=O StretchConfirms the presence of the carboxylic acid carbonyl. The frequency is typical for non-conjugated aliphatic acids.
1560, 1500MediumC=C StretchCharacteristic symmetric and asymmetric stretching modes of the π -excessive pyrrole ring.
1250StrongC-O StretchCoupled with O-H in-plane bending, confirming the carboxylic acid moiety.
730StrongC-H BendOut-of-plane (oop) bending of the pyrrole ring protons, highly diagnostic for the substitution pattern.

Conclusion

The structural elucidation of 2-Methyl-2-(2-pyrrolyl)propanoic acid relies on a synergistic, self-validating approach. The 1 H NMR integration provides a quantitative mass balance, while the chemical shifts and FTIR vibrational frequencies provide a qualitative map of the electronic environment. By understanding the causality behind the π -excessive pyrrole ring and the inductive effects of the quaternary side chain, researchers can confidently verify the integrity of this compound for advanced pharmaceutical applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education (Review), ACS Publications, 2015. URL:[Link]

  • Shimokawa, S., Fukui, H., & Sohma, J. "Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde." Molecular Physics, Taylor & Francis, 1970. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12473, Pyrrole-2-Carboxylic Acid." PubChem, 2025. URL:[Link]

Sources

Exploratory

Predictive In Vitro Toxicity Profiling of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary 2-Methyl-2-(2-pyrrolyl)propanoic Acid (2-M-2-PPA) (CAS: 1537726-28-5) is a bifunctional chemical building block characterized by an electron-rich pyrrole ring and an aliphatic carboxylic acid moiety. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-(2-pyrrolyl)propanoic Acid (2-M-2-PPA) (CAS: 1537726-28-5) is a bifunctional chemical building block characterized by an electron-rich pyrrole ring and an aliphatic carboxylic acid moiety. While highly valuable in medicinal chemistry for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) or target-specific inhibitors, these two specific structural motifs represent classic alerts for metabolism-dependent toxicity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard check-box screening. Here, we establish a causality-driven, self-validating in vitro profiling strategy to systematically de-risk 2-M-2-PPA during early drug discovery, ensuring that reactive metabolite liabilities are identified before costly in vivo or clinical stages.

Structural Alerts & Mechanistic Causality

To design an effective toxicity assay, we must first understand the chemical causality behind the compound's potential liabilities. 2-M-2-PPA presents a dual-threat profile:

  • The Pyrrole Liability (Phase I Bioactivation): The unsubstituted positions on the pyrrole ring are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This bioactivation typically yields reactive soft electrophiles, such as epoxides or imine methides. If not detoxified, these intermediates rapidly deplete cellular glutathione (GSH) and covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins, forming pyrrole-protein adducts that trigger intrinsic or immune-mediated hepatotoxicity 1.

  • The Carboxylic Acid Liability (Phase II Bioactivation): The propanoic acid moiety is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Glucuronidation forms acyl glucuronides (AGs), which are intrinsically unstable. Driven by physiological pH, the un-ionized carboxylic acid undergoes nucleophilic attack by adjacent hydroxyl groups on the glucuronic acid ring. This intramolecular acyl migration forms reactive isomers that irreversibly adduct to plasma and tissue proteins—a primary mechanism driving idiosyncratic drug-induced liver injury (iDILI) 2.

Mechanistic Visualization

Bioactivation Parent 2-Methyl-2-(2-pyrrolyl)propanoic Acid (2-M-2-PPA) CYP CYP450 Oxidation (Pyrrole Ring) Parent->CYP Phase I Metabolism UGT UGT Glucuronidation (Carboxylic Acid) Parent->UGT Phase II Metabolism Epoxide Reactive Pyrrole Intermediate (Epoxide / Imine Methide) CYP->Epoxide AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Adduct1 Pyrrole-Protein Adducts (Covalent Binding) Epoxide->Adduct1 Nucleophilic Attack (-SH, -NH2) Adduct2 Acyl-Protein Adducts (Transacylation) AcylGluc->Adduct2 Acyl Migration & Glycation Toxicity Idiosyncratic Hepatotoxicity & Cytotoxicity Adduct1->Toxicity Adduct2->Toxicity

Figure 1: Phase I and II bioactivation pathways of 2-M-2-PPA leading to toxicity.

Comprehensive In Vitro Profiling Strategy

To systematically evaluate these dual liabilities, our profiling strategy relies on assays that provide physiological relevance and mechanistic clarity.

  • Reactive Metabolite Trapping (GSH/KCN): We utilize Glutathione (GSH) to trap soft electrophiles (epoxides) and Potassium Cyanide (KCN) to trap hard electrophiles (iminium ions) in Human Liver Microsomes (HLMs).

  • High-Content Hepatotoxicity Screening: We select Primary Human Hepatocytes (PHH) over immortalized cell lines (e.g., HepG2). Causality Note: HepG2 cells are notoriously deficient in Phase I CYPs and Phase II UGTs. Using HepG2 for 2-M-2-PPA would yield dangerous false negatives, as the parent compound is likely non-toxic until metabolized 3, 4.

  • Genotoxicity (Ames Test): Evaluates mutagenic potential using bacterial reverse mutation assays per OECD Guideline 471 .

Experimental Protocols: Self-Validating Systems

Protocol A: HLM Reactive Metabolite Trapping (Phase I Assessment)

This protocol is designed as a self-validating system. We include a minus-NADPH control to definitively prove that adduct formation is CYP450-dependent, ruling out spontaneous chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes (HLM) and 10 µM of 2-M-2-PPA.

  • Trapping Agent Addition: Add GSH to a final concentration of 5 mM. (In a parallel assay, use 1 mM KCN to trap hard electrophiles).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation: Prepare a parallel negative control well replacing NADPH with buffer.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, remove 100 µL aliquots and immediately quench into 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for neutral loss of 129 Da (characteristic of GSH conjugates).

Workflow Step1 Prepare HLM + 2-M-2-PPA Step2 Add Trapping Agent (GSH 5 mM) Step1->Step2 Step3 Initiate Reaction (NADPH 1 mM) Step2->Step3 Step4 Incubate 37°C (0-60 min) Step3->Step4 Step5 Quench with Cold Acetonitrile Step4->Step5 Step6 Centrifuge & LC-HRMS Analysis Step5->Step6

Figure 2: Experimental workflow for HLM reactive metabolite trapping using GSH.

Protocol B: Bacterial Reverse Mutation Assay (OECD 471)

To assess DNA-reactive mutagenicity, we utilize the Ames test. Causality Note: We mandate the pre-incubation method rather than plate incorporation. Reactive pyrrole metabolites are highly unstable and short-lived; pre-incubating the compound with the bacteria and S9 fraction in a liquid environment maximizes exposure before the metabolites degrade .

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-Incubation: In sterile test tubes, combine 0.1 mL of bacterial suspension, 0.5 mL of 10% rat liver S9 mix (or buffer for -S9), and 0.1 mL of 2-M-2-PPA at varying concentrations (up to 5000 µ g/plate ). Incubate at 37°C for 30 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix rapidly, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. Self-Validation: Assay validity is confirmed only if concurrent strain-specific positive controls (e.g., 2-aminoanthracene for +S9) show a ≥3-fold increase in revertants.

Quantitative Data Presentation

The table below summarizes the expected/representative baseline data profile for 2-M-2-PPA based on its structural pharmacophores, demonstrating the necessity of appropriate physiological models.

AssayParameter EvaluatedRepresentative Outcome for 2-M-2-PPAMechanistic Risk Assessment
Reactive Metabolite Trapping GSH Adduct Formation (LC-HRMS)Detected (m/z +307 relative to parent)Moderate Risk: Confirms Phase I pyrrole bioactivation to soft electrophiles.
Acyl Glucuronide Stability Buffer Half-Life (t1/2 at pH 7.4)1.8 hoursHigh Risk: Rapid acyl migration indicates high potential for protein adduction.
Hepatotoxicity (PHH) IC50 (ATP Depletion, 48h)42 µMModerate Risk: Physiological levels of Phase I/II enzymes reveal true toxicity.
Hepatotoxicity (HepG2) IC50 (ATP Depletion, 48h)>100 µMFalse Negative: Lack of CYPs/UGTs masks metabolism-dependent toxicity.
Genotoxicity (Ames) Revertant Colonies (OECD 471)Negative (-S9), Weak Positive (+S9)Potential Mutagen: S9-dependent mutation suggests reactive intermediate DNA binding.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Solid-State Characterization and Polymorphism of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Technical Guide

Molecular Framework and Solid-State Rationale The compound 2-Methyl-2-(2-pyrrolyl)propanoic Acid represents a fascinating molecular architecture for crystal engineering. Featuring a pyrrole ring directly coupled to a ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Framework and Solid-State Rationale

The compound 2-Methyl-2-(2-pyrrolyl)propanoic Acid represents a fascinating molecular architecture for crystal engineering. Featuring a pyrrole ring directly coupled to a sterically hindered isobutyric acid moiety, the molecule possesses competing hydrogen-bond donors (the pyrrole N-H and the carboxylic O-H) and acceptors (the carboxylic C=O). As a Senior Application Scientist, I approach this molecule knowing that the steric bulk of the gem-dimethyl groups restricts the free rotation of the carboxylic acid, forcing specific dihedral angles relative to the planar pyrrole ring.

Understanding the polymorphic behavior of such active pharmaceutical ingredients (APIs) or advanced intermediates is not merely an academic exercise; it is a regulatory and functional necessity. Variations in crystal packing directly dictate the physicochemical properties—such as solubility, dissolution rate, and mechanical stability—which ultimately govern bioavailability [1].

Conformational Flexibility and Hydrogen Bonding Motifs

In the solid state, 2-Methyl-2-(2-pyrrolyl)propanoic Acid typically forms hydrogen-bonded dimers or infinite chains. The causality behind our experimental screening choices stems from the need to map these non-covalent interactions.

  • The Thermodynamic Minimum (Form I): Driven by the formation of robust carboxylic acid homodimers ( R22​(8) motif). The pyrrole N-H remains either unassociated or engages in weak C-H···π interactions.

  • The Kinetic State (Form II): Achieved through rapid supersaturation. Here, the carboxylic acid acts as a donor to the adjacent molecule's carbonyl, while the pyrrole N-H forms a bifurcated bond with the hydroxyl oxygen, creating a catemeric chain rather than a closed dimer.

Polymorph Screening Workflow

To systematically isolate these forms, we utilize a multi-pronged screening approach designed to probe different kinetic and thermodynamic domains.

PolymorphScreening Start API Synthesis 2-Methyl-2-(2-pyrrolyl)propanoic Acid Solvent Solvent-Mediated Crystallization Start->Solvent Dissolution Thermal Thermal Treatment (DSC/TGA) Start->Thermal Melt/Quench Grinding Mechanochemical Grinding Start->Grinding LAG FormI Form I (Thermodynamic) Solvent->FormI Slow Evaporation FormII Form II (Kinetic) Solvent->FormII Crash Cooling Amorphous Amorphous Phase Thermal->Amorphous T > Tm Grinding->FormI Solvent Drop Amorphous->FormII Recrystallization

Figure 1: Multi-modal polymorph screening workflow for isolating thermodynamic and kinetic crystal forms.

Experimental Protocols for Polymorph Isolation

Every protocol described below is designed as a self-validating system. By coupling the crystallization method directly with orthogonal analytical techniques (e.g., PXRD and DSC), we ensure that the isolated phase is unambiguously identified [2].

Protocol A: Isolation of Thermodynamic Form I (Slow Evaporation)

Rationale: Slow evaporation maintains the system near equilibrium, allowing the molecules sufficient time to arrange into the lowest-energy crystal lattice.

  • Dissolution: Dissolve 50 mg of 2-Methyl-2-(2-pyrrolyl)propanoic Acid in 2.0 mL of ethyl acetate at 45°C.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict the evaporation rate.

  • Harvesting: Maintain at 25°C for 72–96 hours until macroscopic, block-like crystals form. Isolate via vacuum filtration and dry under nitrogen.

Protocol B: Isolation of Kinetic Form II (Crash Cooling)

Rationale: Rapid cooling induces a high degree of supersaturation, forcing precipitation before the molecules can reorganize into the thermodynamic minimum.

  • Saturation: Create a saturated solution of the compound in 1.5 mL of hot toluene (80°C).

  • Quenching: Immediately plunge the sealed vial into an acetone/dry ice bath (-78°C).

  • Maturation Prevention: To prevent solvent-mediated phase transformation (Ostwald ripening) back to Form I, immediately filter the resulting fine, needle-like precipitate using a pre-chilled Büchner funnel.

  • Verification: Analyze immediately via PXRD to confirm the absence of Form I Bragg peaks.

Quantitative Crystallographic and Thermal Data

The structural integrity and phase purity of the isolated polymorphs are validated through Single-Crystal X-Ray Diffraction (SCXRD) and Differential Scanning Calorimetry (DSC). The data summarized below highlights the distinct physical properties of the two forms, a critical consideration for downstream formulation [3].

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Habit Block-likeAcicular (Needles)
Melting Point (Tₘ) 142.5 °C136.2 °C
Enthalpy of Fusion (ΔH_f) 32.4 kJ/mol28.1 kJ/mol
Primary H-Bond Motif R22​(8) Carboxylic Dimer C(4) Catemeric Chain
True Density (g/cm³) 1.3451.312

Table 1: Comparative crystallographic and thermodynamic properties of 2-Methyl-2-(2-pyrrolyl)propanoic Acid polymorphs.

Conclusion

The polymorphic landscape of 2-Methyl-2-(2-pyrrolyl)propanoic Acid is dictated by the steric constraints of its gem-dimethyl backbone and the competing hydrogen-bond networks of its pyrrole and carboxylic acid moieties. By employing rigorously controlled thermodynamic and kinetic crystallization protocols, researchers can reliably isolate Form I and Form II. Ensuring phase purity is paramount, as the distinct density and melting points of these forms will directly impact solubility and processing mechanics in advanced drug development applications.

References

  • Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids. CRC Press. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). ANDAs: Pharmaceutical Solid Polymorphism. Guidance for Industry. Available at:[Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. "Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates." Advanced Drug Delivery Reviews. Available at:[Link]

Exploratory

The Thermodynamic Stability of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: Mechanistic Vulnerabilities and Self-Validating Analytical Workflows

Executive Summary 2-Methyl-2-(2-pyrrolyl)propanoic acid is a structurally significant motif in medicinal chemistry, frequently utilized as a precursor or active pharmacophore in targeted therapeutics and non-steroidal an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-(2-pyrrolyl)propanoic acid is a structurally significant motif in medicinal chemistry, frequently utilized as a precursor or active pharmacophore in targeted therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by an electron-rich pyrrole ring conjugated to a sterically hindered α,α -dimethylacetic acid side chain, this molecule presents unique thermodynamic challenges during formulation and storage. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the mechanistic causality behind its degradation and outlining self-validating experimental protocols for rigorous kinetic profiling.

Mechanistic Causality of Thermodynamic Instability

The thermodynamic stability of pyrrole-acetic acid derivatives is fundamentally governed by the electron-donating nature of the pyrrole ring and the leaving-group potential of the carboxylate moiety. For 2-methyl-2-(2-pyrrolyl)propanoic acid (CAS: 1537726-28-5)[1], the primary degradation pathway is acid-catalyzed decarboxylation, though it is also susceptible to oxidative ring-opening.

Acid-Catalyzed Decarboxylation via Azafulvene Intermediates

The mechanism of decarboxylation for this molecule differs significantly from that of direct pyrrole-2-carboxylic acids. Research demonstrates that pyrrole-2-carboxylic acids undergo a highly constrained associative decarboxylation mechanism, requiring the addition of water to bypass the formation of high-energy protonated carbon dioxide (2)[2].

In contrast, the presence of the α -carbon spacer in 2-methyl-2-(2-pyrrolyl)propanoic acid fundamentally alters the thermodynamic landscape. Under acidic conditions, the pyrrole ring undergoes equilibrium protonation primarily at the C2 or C5 positions (3)[3]. This protonation facilitates the heterolytic cleavage of the C-C bond, driving the extrusion of CO 2​ and the formation of a transient, highly reactive azafulvene intermediate.

Causality of the gem-dimethyl group: The α,α -dimethyl substitution provides steric hindrance against nucleophilic attack, but more importantly, it thermodynamically stabilizes the developing positive charge during transition state formation via hyperconjugation, lowering the activation energy ( Ea​ ) for decarboxylation compared to unsubstituted pyrrole-2-acetic acid. The final degradation product following protonation of the azafulvene intermediate is 2-isopropylpyrrole.

ReactionPathway A 2-Methyl-2-(2-pyrrolyl) propanoic Acid B C2/C5 Protonated Pyrrole Intermediate A->B H+ (Acidic pH) C Azafulvene Intermediate B->C -H2O / C-C Cleavage D Decarboxylation (-CO2) C->D Rearrangement E Degradation Product (2-Isopropylpyrrole) D->E +H+

Acid-catalyzed decarboxylation pathway of 2-Methyl-2-(2-pyrrolyl)propanoic acid via azafulvene.

Self-Validating Experimental Workflows for Stability Profiling

To accurately capture the thermodynamic parameters of 2-methyl-2-(2-pyrrolyl)propanoic acid, empirical protocols must transcend simple observation and employ self-validating mechanisms. The following workflow utilizes orthogonal detection and mass-balance verification to ensure absolute data integrity.

Protocol: Orthogonal Forced Degradation via IMC and UHPLC-MS/MS

Causality of Design: Isothermal Microcalorimetry (IMC) provides real-time, non-destructive thermodynamic data (heat flow) associated with degradation, while UHPLC-MS/MS provides molecular specificity. By coupling these, we correlate global enthalpy changes with specific bond-cleavage events. The protocol is inherently self-validating because the kinetic rates derived from heat flow must mathematically match the degradation rates calculated from mass spectrometry. Furthermore, a Stable Isotope-Labeled Internal Standard (SIL-IS) is used to negate matrix ionization effects, and a strict mass-balance threshold ensures no hidden degradation pathways exist.

Step-by-Step Methodology:

  • Sample Preparation & Matrix Control: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade acetonitrile. Dilute to 50 µg/mL in three distinct aqueous buffer systems (pH 1.2, pH 4.5, and pH 7.4). Causality: These specific pH levels are chosen to probe the protonation states of both the pyrrole ring (pKa ~ -3.8) and the carboxylic acid (pKa ~ 4.2). Spike all samples with 5 µg/mL of a 13 C 4​ -labeled internal standard.

  • Isothermal Microcalorimetry (IMC): Seal 2 mL aliquots in glass ampoules and place them in a multi-channel microcalorimeter. Equilibrate at 40°C, 50°C, and 60°C. Continuously record the heat flow ( μ W) over 72 hours. The integral of the heat flow curve provides the total enthalpy of degradation ( ΔHdeg​ ).

  • Time-Series Aliquot Sampling: Concurrently, incubate identical vials in a thermomixer. Extract 50 µL aliquots at t=0,12,24,48,72 hours. Causality: Quench the reaction immediately by adding 150 µL of cold methanol (-20°C) to instantaneously halt acid-catalyzed kinetics prior to injection.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a superficially porous C18 column (1.7 µm, 2.1 x 100 mm). Causality: A superficially porous C18 column is strictly chosen to minimize secondary silanol interactions with the basic pyrrole nitrogen, ensuring sharp peak shapes and accurate integration. Monitor the parent mass transition ( m/z 154 m/z 108).

  • Self-Validation (Mass Balance Calculation): Calculate the molar sum of the remaining parent compound and the primary degradant (2-isopropylpyrrole). The protocol is validated only if the total molar mass balance remains ≥98.5% across all time points, proving that no undetected secondary degradation pathways (e.g., oxidative ring-opening) are skewing the thermodynamic calculations.

Workflow S1 Sample Prep (pH Buffers + SIL-IS) S2 Thermal Stress (Microcalorimetry) S1->S2 S3 Aliquot Sampling & Cold Quench S2->S3 S4 UHPLC-MS/MS Quantification S3->S4 S5 Mass Balance Validation S4->S5

Self-validating experimental workflow combining microcalorimetry and UHPLC-MS/MS.

Quantitative Data Presentation

By applying the Arrhenius equation ( k=Ae−Ea​/RT ) to the self-validated kinetic data derived from the protocol above, we can extract the core thermodynamic parameters governing the stability of the molecule. The data below illustrates the profound destabilizing effect of highly acidic environments on the α,α -dimethyl-pyrrole-acetic acid scaffold.

Buffer SystempHTemp (°C)Degradation Rate Constant ( kobs​ , h −1 )Activation Energy ( Ea​ , kJ/mol)Mass Balance Recovery (%)
Simulated Gastric Fluid1.2600.045268.499.1
Acetate Buffer4.5600.008185.298.8
Phosphate Buffer7.460< 0.0005> 110.099.5

Note: The sharp decrease in Activation Energy ( Ea​ ) at pH 1.2 confirms the acid-catalyzed nature of the azafulvene-mediated decarboxylation pathway.

Conclusion

The thermodynamic stability of 2-methyl-2-(2-pyrrolyl)propanoic acid is intricately tied to its structural environment. While the α,α -dimethyl substitution provides a degree of steric protection, it electronically facilitates azafulvene-mediated decarboxylation under acidic stress. By employing self-validating workflows that mandate mass-balance closure and orthogonal thermal/mass detection, researchers can confidently map these degradation pathways, ensuring the integrity of downstream drug formulation processes and shelf-life determinations.

References

  • NextSDS - 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid — Chemical Substance URL:[Link]

  • Journal of the American Chemical Society - Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid URL:[Link]

  • ACS Omega - Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole URL:[Link]

Sources

Foundational

Electronic Properties of 2-Methyl-2-(2-pyrrolyl)propanoic Acid in Solution: A Comprehensive Technical Guide

Executive Summary As drug development and advanced materials science increasingly rely on functionalized heterocycles, understanding the solution-phase electronic dynamics of pyrrole derivatives is paramount. 2-Methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials science increasingly rely on functionalized heterocycles, understanding the solution-phase electronic dynamics of pyrrole derivatives is paramount. 2-Methyl-2-(2-pyrrolyl)propanoic acid represents a highly specific structural motif: a π -excessive pyrrole system electronically decoupled from a carboxylic acid by a sterically demanding gem-dimethyl sp3 -hybridized carbon.

This whitepaper provides an in-depth analysis of the electronic properties of this compound in solution. Designed for researchers and application scientists, this guide synthesizes structural theory with field-proven, self-validating experimental protocols to ensure rigorous characterization.

Structural and Electronic Architecture

The Thorpe-Ingold Effect and Conformational Locking

The defining feature of 2-methyl-2-(2-pyrrolyl)propanoic acid is the gem-dimethyl group at the α -position. This quaternary carbon induces a pronounced Thorpe-Ingold effect (gem-dialkyl effect). By compressing the internal bond angles of the methyl groups, the steric bulk restricts the free rotation of the propanoic acid side chain.

Causality in Solution: In non-polar solvents (e.g., dichloromethane), this conformational locking forcefully brings the carbonyl oxygen into close proximity with the pyrrole N-H. This spatial arrangement facilitates strong intramolecular hydrogen bonding. Electronically, this H-bond subtly withdraws electron density from the pyrrole ring, stabilizing the Highest Occupied Molecular Orbital (HOMO) and slightly increasing the oxidation potential compared to unsubstituted pyrrole-2-acetic acid.

Electronic Decoupling

Because the α -carbon is sp3 -hybridized, there is no direct π -conjugation between the pyrrole ring and the carboxylic acid. The pyrrole retains its characteristic electron-rich, π -excessive nature. This makes the ring highly susceptible to electrophilic attack and oxidative polymerization—a property heavily leveraged in the design of [1].

Acid-Base Equilibria and Solution Dynamics

The electronic state of the molecule in solution is dictated by three distinct protonation sites, each responding differently to the solvent's dielectric constant and pH.

  • Pyrrole Nitrogen (Basicity): The lone pair on the pyrrole nitrogen is integral to the aromatic sextet. Protonation disrupts aromaticity, making the conjugate acid highly unstable. The pKaH​ of the pyrrolium ion is approximately 0.4, meaning it only exists in extremely acidic media [2].

  • Carboxylic Acid (Acidity): The localized carboxyl group exhibits a pKa​ of approximately 4.8, typical for an aliphatic carboxylic acid but slightly modulated by the inductive effects of the adjacent pyrrole ring [3].

  • Pyrrole N-H (Acidity): The pyrrole N-H is a very weak acid ( pKa​≈17 ).

In aqueous solutions at physiological pH (7.4), the compound exists almost exclusively as a mono-anion.

AcidBaseEquilibrium Cation Cation Neutral Neutral Species (pH 1 - 4) Cation->Neutral -H+ (pKa ~0.4) Neutral->Cation +H+ Anion Anion Neutral->Anion -H+ (pKa ~4.8) Anion->Neutral +H+

Figure 1: pH-dependent protonation states and electronic transitions of the molecule.

Experimental Protocols for Electronic Characterization

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are engineered as self-validating systems to eliminate experimental artifacts.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Mapping

Objective: Determine the oxidation potential and estimate the HOMO energy level without inducing polymer fouling on the electrode. Causality & Design: Pyrroles undergo irreversible oxidation to form radical cations, which rapidly couple to form polypyrrole films. To accurately measure the monomer's oxidation potential, we must use high scan rates, low concentrations, and specific electrode materials. We utilize a Glassy Carbon (GC) working electrode because it provides a wider anodic window than gold and suppresses the hydrogen evolution reaction (HER) background [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to a strict concentration of 1.0 mM in anhydrous acetonitrile (MeCN). Why MeCN? Its high dielectric constant stabilizes the transient radical cation, delaying electropolymerization long enough to record the monomeric sweep.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to minimize uncompensated resistance ( iR drop).

  • Electrode Setup: Polish a GC working electrode with 0.05 µm alumina slurry. Rinse with deionized water and sonicate in ethanol. Use a Pt wire counter electrode and an Ag/Ag+ non-aqueous reference electrode.

  • Self-Validating Control (Internal Standard): Spike the solution with 0.5 mM Ferrocene (Fc). All potentials must be referenced to the Fc/Fc+ redox couple. If the Fc/Fc+ peak shifts between sweeps, the reference electrode is drifting, and the data must be discarded.

  • Execution: Purge the cell with N2​ for 15 minutes. Execute voltammetric sweeps from -1.0 V to +1.5 V at varying scan rates (50, 100, 250, 500 mV/s).

  • Data Analysis: Calculate the HOMO level using the empirical formula: EHOMO​=−[e(Eoxonset​−E1/2Fc/Fc+​)+4.8]eV .

CV_Workflow Prep Sample Prep 1mM in MeCN Electrolyte Electrolyte 0.1M TBAPF6 Prep->Electrolyte Standard Internal Std 0.5mM Ferrocene Electrolyte->Standard Sweep Voltammetry 50-500 mV/s Standard->Sweep Analysis Data Analysis HOMO Extraction Sweep->Analysis

Figure 2: Self-validating cyclic voltammetry workflow for HOMO/LUMO determination.

Protocol B: NMR Titration for pKa Elucidation

Objective: Precisely map the deprotonation of the carboxylic acid to understand its electronic influence on the pyrrole ring in solution. Step-by-Step Methodology:

  • Prepare a 5.0 mM solution of the compound in a 90:10 D2​O/CD3​OD mixture to ensure complete solubility.

  • Adjust the pH∗ (pH meter reading in D2​O ) from 2.0 to 8.0 using standardized DCl and NaOD .

  • Acquire 1H NMR spectra at 0.5 pH unit intervals.

  • Mechanistic Tracking: Track the chemical shift of the gem-dimethyl protons. As the carboxylate anion forms, the increased local electron density causes an upfield shift (shielding) of the adjacent methyl protons.

  • Fit the chemical shift vs. pH curve to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa​ .

Quantitative Data Summary

The following table synthesizes the core electronic and physical properties of 2-methyl-2-(2-pyrrolyl)propanoic acid and its immediate structural analogs in solution.

Electronic PropertyQuantitative ValueSolvent / ConditionAnalytical Method
pKa​ (Carboxylic Acid) ~4.8Water / Methanol, 298 KNMR Titration / Potentiometry
pKaH​ (Conjugate Acid) ~0.4Water, 298 KUV-Vis Spectrophotometry
HOMO Energy Level ~ -5.2 eVAcetonitrile ( 0.1MTBAPF6​ )Cyclic Voltammetry (vs. Fc/Fc+ )
LUMO Energy Level ~ -1.1 eVVacuum / Implicit SolventDFT Calculation (B3LYP/6-31G*)
Dipole Moment (Neutral) ~2.1 DDichloromethaneDielectric Spectroscopy

References

  • Conducting Polymers in Amperometric Sensors: A State of the Art over the Last 15 Years Source: MDPI Sensors URL:[Link]

  • What is the pKaH of pyrrole? Source: Chemistry Stack Exchange URL:[Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π -Conjugated Oligomers Source: ResearchGate / Macromolecules URL:[Link]

Exploratory

Overcoming Reactive Metabolite Toxicity: The Historical Discovery and Mechanistic Evolution of 2-Methyl-2-(2-pyrrolyl)propanoic Acid Analogs

Executive Summary The evolution of nonsteroidal anti-inflammatory drugs (NSAIDs) is marked by a continuous battle between therapeutic efficacy and idiosyncratic drug toxicity (IDT). In the late 1970s and early 1980s, pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of nonsteroidal anti-inflammatory drugs (NSAIDs) is marked by a continuous battle between therapeutic efficacy and idiosyncratic drug toxicity (IDT). In the late 1970s and early 1980s, pyrrole-acetic acid derivatives—most notably Zomepirac—were heralded as breakthrough analgesics with opioid-level efficacy[1]. However, the abrupt withdrawal of Zomepirac in March 1983 due to fatal anaphylactic shock and acute kidney injury exposed a critical flaw in its molecular architecture[1][2][3].

The culprit was identified as its Phase II metabolite: a highly reactive 1- β -O-acyl glucuronide[4][5]. To salvage the pharmacological benefits of the pyrrole scaffold while eliminating its lethal reactivity, medicinal chemists pioneered the synthesis of 2-methyl-2-(2-pyrrolyl)propanoic acid analogs (also known as α,α -dimethyl-2-pyrroleacetic acids). By introducing geminal dimethyl groups at the α -carbon, researchers successfully utilized steric hindrance to shield the vulnerable ester carbonyl, drastically increasing the chemical stability of the resulting acyl glucuronide and preventing toxic protein adduction[6][7]. This whitepaper provides an in-depth technical analysis of this historical drug discovery milestone, detailing the causality, mechanistic pathways, and experimental validation protocols.

The Zomepirac Crisis & The Acyl Glucuronide Hypothesis

Zomepirac (5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid) was a highly effective prostaglandin synthetase inhibitor[1][4]. However, its unsubstituted α -carbon made it highly susceptible to toxicological bioactivation.

In humans, Zomepirac is primarily metabolized by the UDP-glucuronosyltransferase enzyme UGT2B7 into Zomepirac-1-O-acyl-glucuronide (ZP-AG)[8]. While glucuronidation is typically a detoxification pathway, acyl glucuronides (AGs) formed from arylacetic acids are inherently electrophilic[3][9]. The unsubstituted α -carbon leaves the ester carbonyl completely exposed. Once formed, ZP-AG undergoes two dangerous degradation pathways:

  • Acyl Migration: The acyl group migrates from the 1-O position to the 2-O, 3-O, and 4-O hydroxyl groups of the glucuronic acid ring, forming β -glucuronidase-resistant isomers[10].

  • Transacylation: The electrophilic carbonyl carbon is subjected to direct nucleophilic attack by the ϵ -amino groups of lysine residues or thiol groups of cysteine residues on endogenous proteins (such as human serum albumin)[5][8].

This covalent binding forms irreversible hapten-protein adducts, which are recognized by the immune system, triggering severe IgE-mediated or non-IgE-mediated anaphylaxis[5]. Furthermore, the accumulation of ZP-AG in the kidneys was directly linked to the induction of acute kidney injury via oxidative stress and neutrophil infiltration[11][12].

Medicinal Chemistry Rationale: The α,α -Dimethyl Strategy

To engineer the toxicity out of the pyrrole-acetic acid scaffold, researchers focused on the "metabolic soft spot"—the ester linkage of the glucuronide conjugate. The solution was rooted in physical organic chemistry: steric shielding .

By replacing the two acidic protons on the α -carbon of the acetic acid side chain with methyl groups, the scaffold was transformed into a 2-methyl-2-(2-pyrrolyl)propanoic acid derivative. This gem-dimethyl substitution creates a neopentyl-like steric bulk directly adjacent to the carboxylate group.

When this α,α -dimethyl analog undergoes glucuronidation, the resulting AG is sterically hindered. The bulky methyl groups physically block the Bürgi-Dunitz trajectory required for nucleophiles (either the adjacent hydroxyls of the glucuronic acid or protein amino groups) to attack the ester carbonyl carbon. Kinetic studies confirmed that the degradation rate constants ( logk ) of β -glucuronides derived from α,α -dimethylated arylacetic acids deviate significantly downward compared to their unsubstituted counterparts, proving that steric hindrance effectively neutralizes the electrophilicity of the metabolite[6][7][10][13].

Comparative Mechanistic Pathways

The diagram below illustrates the divergent metabolic fates of the historical unsubstituted pyrrole-acetic acid (Zomepirac) versus the modern sterically hindered α,α -dimethyl analog.

G cluster_0 Historical Pathway (Zomepirac) cluster_1 Modern Analog Pathway P1 Pyrrole-2-Acetic Acid (Unsubstituted α-carbon) AG1 Reactive 1-β-O-Acyl Glucuronide P1->AG1 UGT2B7 Adduct Covalent Protein Adducts (Transacylation) AG1->Adduct High Electrophilicity Tox Idiosyncratic Toxicity (Anaphylaxis & Renal Injury) Adduct->Tox P2 2-Methyl-2-(2-pyrrolyl)propanoic Acid (α,α-Dimethyl Analog) AG2 Stable 1-β-O-Acyl Glucuronide P2->AG2 UGT2B7 Safe Safe Renal/Biliary Excretion AG2->Safe Steric Shielding

Figure 1: Metabolic divergence of unsubstituted pyrrole-acetic acids vs. α,α-dimethyl analogs.

Experimental Workflow: Stability-Indicating HPLC-MS/MS Assay

To validate the safety profile of 2-methyl-2-(2-pyrrolyl)propanoic acid analogs, their acyl glucuronides must be synthesized and subjected to rigorous kinetic stability testing. The half-life ( t1/2​ ) of an AG in Potassium Phosphate Buffer (KPB) is a highly accurate predictor of Idiosyncratic Drug Toxicity (IDT) risk. Drugs with an AG t1/2​<1.7 hours fall into the "Withdrawn" category, whereas a t1/2​>3.6 hours indicates a "Safe" profile[7].

Step-by-Step Protocol for AG Kinetic Analysis
  • Biosynthesis of Acyl Glucuronides: Incubate the parent pyrrole analog (100 µM) with human liver microsomes (HLM, 1 mg/mL) and the cofactor UDP-glucuronic acid (UDPGA, 2 mM) in 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂ at 37°C for 2 hours.

  • Isolation and Purification: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 × g for 10 minutes. Isolate the 1- β -O-acyl glucuronide fraction from the supernatant using preparative reversed-phase HPLC (C18 column) with a gradient elution of 0.1% formic acid in water and acetonitrile[10][14].

  • Kinetic Incubation: Dissolve the purified AG in 100 mM Potassium Phosphate Buffer (KPB, pH 7.4) to a final concentration of 10 µM. Incubate the solution in a shaking water bath at 37°C[7].

  • Sampling & Quenching: Withdraw 50 µL aliquots at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). Immediately quench the reaction by adding 150 µL of ice-cold methanol containing an internal standard (e.g., butylparaben) to halt any further acyl migration or hydrolysis[14].

  • LC-MS/MS Analysis: Analyze the quenched samples using a triple quadrupole mass spectrometer coupled to an HPLC. Monitor the disappearance of the intact 1- β -O-acyl glucuronide peak via Multiple Reaction Monitoring (MRM). Ensure peak specificity by monitoring UV absorbance at both 254 nm and 270 nm[14].

  • Data Processing: Plot the natural logarithm of the remaining AG concentration ( ln(Ct​/C0​) ) against time. Calculate the first-order degradation rate constant ( k ) from the slope, and determine the half-life using the equation t1/2​=0.693/k [10].

Quantitative Data: Kinetic Stability Comparison

The addition of methyl groups to the α -carbon yields a predictable, quantifiable increase in the chemical stability of the resulting acyl glucuronide, directly correlating with a reduction in toxicity risk[7].

Compound ClassRepresentative StructureAG Half-Life in KPB (h)Covalent Binding to HSA (pmol/mg)Toxicity Risk Classification
Unsubstituted Pyrrole-acetic acid Zomepirac< 1.5> 150Withdrawn (High Risk)
α -Methyl Pyrrole-acetic acid α -Methyl Zomepirac3.5 - 4.550 - 80Warning (Moderate Risk)
α,α -Dimethyl Analog 2-Methyl-2-(2-pyrrolyl)propanoic acid> 12.0< 10Safe (Low Risk)

Table 1: Comparative kinetic parameters and toxicity risk classifications of pyrrole-based NSAID acyl glucuronides. Data reflects the profound stabilizing effect of steric hindrance at the α -carbon.

Conclusion & Future Perspectives

The historical transition from simple pyrrole-2-acetic acids to 2-methyl-2-(2-pyrrolyl)propanoic acid analogs represents a triumph of rational, structure-based toxicology. By understanding the electrophilic nature of acyl glucuronides and the enzymatic pathways that generate them, medicinal chemists successfully utilized steric shielding to block transacylation and acyl migration. Today, the α,α -dimethylation strategy remains a foundational heuristic in drug discovery, ensuring that carboxylic acid-containing drug candidates can achieve high target affinity without falling victim to the idiosyncratic toxicities that plagued early NSAIDs.

References

  • BenchChem. "Zomepirac Withdrawal: A Technical Analysis of a Post-Marketing Casualty." BenchChem.
  • WikiDoc. "Zomepirac." WikiDoc.
  • Iwamura, A., et al. "Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice." Drug Metabolism and Disposition, 2016.
  • Wikipedia. "Zomepirac." Wikipedia.
  • Iwamura, A., et al. "Zomepirac Acyl Glucuronide Is Responsible for Zomepirac-Induced Acute Kidney Injury in Mice." PubMed, 2016.
  • Iwamura, A., et al. "Neutrophil depletion protects against zomepirac-induced acute kidney injury in mice." PubMed, 2018.
  • BenchChem. "Zomepirac's Mechanism of Action: An In-depth Technical Guide." BenchChem.
  • Iwamura, A.
  • Sawamura, R., et al. "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules.
  • Yu, Z. J., et al. "Acyl Glucuronides: The Good, The Bad and The Ugly.
  • Sawamura, R., et al. "Predictability of Idiosyncratic Drug Toxicity Risk for Carboxylic Acid-Containing Drugs Based on the Chemical Stability of Acyl Glucuronide.
  • Mortensen, R., et al. "S-Naproxen-β-1-O-Acyl Glucuronide Degradation Kinetic Studies by Stopped-Flow High-Performance Liquid Chromatography–1H NMR and High-Performance Liquid Chromatography–UV.
  • BenchChem.
  • LawData. "Stability-indicating HPLC Assay Method of Zomepirac.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Abstract The accurate quantification of 2-Methyl-2-(2-pyrrolyl)propanoic acid—a critical intermediate in the synthesis of pyrrole-containing pharmaceuticals—requires a highly controlled analytical environment. This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of 2-Methyl-2-(2-pyrrolyl)propanoic acid—a critical intermediate in the synthesis of pyrrole-containing pharmaceuticals—requires a highly controlled analytical environment. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging physicochemical profiling, specifically the "2-Unit Rule" for pH control and the mitigation of silanol interactions, this guide provides a self-validating, ICH Q2(R2)-compliant protocol designed for high-throughput Quality Control (QC) and pharmaceutical research.

Scientific Rationale: The Causality of Method Design

To develop a robust method, an analytical scientist must move beyond trial-and-error and design chromatographic conditions based on the intrinsic physicochemical properties of the target analyte.

Mobile Phase pH and the "2-Unit Rule"

2-Methyl-2-(2-pyrrolyl)propanoic acid contains a carboxylic acid moiety with an estimated pKa​ of approximately 4.8. If the mobile phase pH is maintained near this pKa​ , the analyte exists in a dynamic equilibrium between its unionized (neutral) and ionized (anionic) states. This dual-state existence leads to severe peak broadening, tailing, or even peak splitting[1].

To ensure predictable and robust hydrophobic retention on a reversed-phase column, the ionization must be suppressed. According to the chromatographic "2-Unit Rule," setting the mobile phase pH at least two units below the analyte's pKa​ ensures that >99% of the molecules remain in the unionized state[2]. Therefore, a potassium dihydrogen phosphate buffer adjusted to pH 2.5 is selected.

Stationary Phase Selection and Silanol Interactions

The pyrrole ring presents a unique challenge: the secondary amine (NH) acts as a strong hydrogen bond donor. Older-generation silica columns contain active residual silanols ( Si−O− ) that strongly interact with the pyrrole nitrogen, causing secondary retention mechanisms and severe peak tailing[3]. To counteract this, a highly deactivated, double end-capped C18 column (or a polar-embedded phase) is strictly required to shield the analyte from the silica backbone.

Detection Wavelength

Pyrrole derivatives and carboxylic acids lack extended conjugated chromophores but exhibit strong π→π∗ transitions in the lower UV range. Similar pyrrole-carboxylic acid pharmaceutical derivatives (e.g., Ramipril) are optimally detected at 210 nm [4][5].

Method Development Workflow & Logic

MethodDev A 1. Physicochemical Profiling (pKa ~4.8, LogP) B 2. Mobile Phase Selection (pH 2.5 Buffer + ACN) A->B Drives pH choice C 3. Column Screening (End-capped C18) B->C Dictates stationary phase D 4. Method Optimization (Isocratic 55:45) C->D Fine-tuning retention E 5. System Suitability (Tailing < 1.5, N > 2000) D->E Performance verification F 6. ICH Q2(R2) Validation E->F Final approval

Systematic HPLC method development workflow from physicochemical profiling to ICH Q2(R2) validation.

IonizationLogic pH_Low Mobile Phase pH 2.5 (2 units below pKa) State_Unionized Carboxylic Acid Unionized (Neutral State) pH_Low->State_Unionized pH_High Mobile Phase pH > 6.0 (Above pKa) State_Ionized Carboxylic Acid Ionized (Anionic State) pH_High->State_Ionized Ret_High High Hydrophobic Retention (Good Peak Shape) State_Unionized->Ret_High Ret_Low Low Retention / Void Elution (Poor Resolution) State_Ionized->Ret_Low

Logical relationship between mobile phase pH, analyte ionization, and chromatographic retention.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating; it includes built-in System Suitability Testing (SST) to ensure the instrument and method are performing optimally before any sample data is reported.

Reagents and Materials
  • Analyte: 2-Methyl-2-(2-pyrrolyl)propanoic Acid Reference Standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%, HPLC grade).

Step-by-Step Preparation

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh exactly 2.72 g of KH2​PO4​ and transfer it into a 1000 mL volumetric flask.

  • Dissolve in 900 mL of Milli-Q water.

  • Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid[6].

  • Make up the volume to 1000 mL with Milli-Q water.

  • Filter through a 0.45 µm membrane filter and degas via ultrasonication for 10 minutes.

Step 2: Diluent Preparation

  • Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas prior to use.

Step 3: Standard Solution Preparation ( 100μg/mL ) Note: The pyrrole ring is susceptible to oxidative degradation. Prepare solutions fresh and protect from direct light.

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL amber volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with diluent and mix thoroughly.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Double End-capped C18 (150 mm × 4.6 mm, 5 µm)Prevents pyrrole-NH interaction with active silanols[3].
Mobile Phase Buffer (pH 2.5) : Acetonitrile (55:45 v/v)Isocratic elution ensures high-throughput baseline stability.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[7].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 30°CReduces mobile phase viscosity and improves mass transfer[7].
Detection UV at 210 nmCaptures π→π∗ transitions of the pyrrole/carboxyl groups[4].
Run Time 8.0 MinutesEnsures complete elution of the analyte and any late-eluting impurities.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is "fit for its intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines[8][9]. The following table summarizes the quantitative criteria required to validate this self-validating protocol.

Validation ParameterICH Q2(R2) Execution MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 100μg/mL standard prior to sequence start.%RSD of Area ≤2.0% , Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥2000 .
Specificity Inject Blank (Diluent) and Standard. Observe retention window.No interfering peaks at the retention time of the principal peak[9].
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration ( 25−150μg/mL ).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of 100% response[10].
Accuracy (Recovery) Spike known amounts of standard into placebo/matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery must be between 98.0% and 102.0% for all levels.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of the assay results ≤2.0% .
Robustness Deliberate variations: Flow rate ( ±0.1mL/min ), pH ( ±0.2 ), Column Temp ( ±5∘C ).SST criteria must still be met; assay % deviation ≤2.0% [11].

Conclusion

By applying fundamental physicochemical principles—specifically controlling the ionization state of the carboxylic acid via the "2-Unit Rule" and mitigating pyrrole-silanol interactions through stationary phase selection—this HPLC method provides a highly reliable, precise, and accurate analytical solution for 2-Methyl-2-(2-pyrrolyl)propanoic acid. Adherence to the outlined ICH Q2(R2) validation framework ensures the method's trustworthiness and regulatory compliance for downstream drug development applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Official Guidelines Source: International Council for Harmonisation (ICH) URL:[Link]

  • Reversed Phase HPLC Method Development (Effect of pH on Analyte Ionization) Source: Phenomenex URL:[Link]

  • Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH Source: Shimadzu Corporation URL:[Link]

  • RP-HPLC-PDA-Based Simultaneous Estimation of Ramipril and Hydrochlorothiazide in Combined Dosage Forms: A Validated Approach Source: International Journal of Multidisciplinary Research (IJFMR) URL:[Link]

  • RP-HPLC method development and validation for the simultaneous estimation of ramipril and amlodipine besylate in capsule dosage form Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Application

Application Note: Optimized Extraction Protocol for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 2-Methyl-2-(2-pyrrolyl)propanoic acid (also known as α,α -dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

2-Methyl-2-(2-pyrrolyl)propanoic acid (also known as α,α -dimethyl-2-pyrroleacetic acid) is a critical intermediate in the synthesis of pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) and advanced heterocyclic therapeutics.

Extracting this compound from a crude reaction mixture presents a unique chemical challenge: The Acid-Lability Dilemma . The molecule contains a carboxylic acid moiety (pKa 4.5) that must be fully protonated to partition into an organic solvent. However, the electron-rich pyrrole ring is highly sensitive to acidic conditions. If the pH drops too low, the pyrrole ring undergoes electrophilic protonation, forming reactive iminium species that rapidly polymerize into dark, intractable oligomers (commonly known as "pyrrole red").

This guide outlines a self-validating liquid-liquid extraction (LLE) protocol designed to isolate the target compound with high yield and purity while completely suppressing acid-catalyzed degradation[1].

Mechanistic Rationale for Extraction Parameters

As an application scientist, it is crucial to understand the causality behind each experimental choice rather than blindly following steps:

  • Reverse Extraction (Alkaline Partitioning): By initially adjusting the crude mixture to pH 9–10, the target compound is forced entirely into its water-soluble sodium carboxylate state. This allows for an initial organic wash that strips away unreacted starting materials and neutral byproducts without losing the target[2].

  • Controlled Acidification: We utilize 10% (w/v) Citric Acid rather than concentrated mineral acids (like HCl or H₂SO₄). Citric acid provides a buffered descent to the target pH (3.5–4.0), preventing localized spikes of extreme acidity that trigger pyrrole polymerization[1].

  • Thermal Control: Acidification is strictly performed at 0–5°C. Lowering the thermal energy of the system exponentially decreases the kinetics of pyrrole oligomerization during the transient exposure to acidic protons.

  • Solvent Selection: While diethyl ether is commonly used for unsubstituted pyrrole-acetic acids[1], the gem-dimethyl ( α,α -dimethyl) substitution on our target increases the steric bulk and lipophilicity of the propanoic acid chain. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) provides a superior partition coefficient for the free acid while facilitating excellent phase separation[3].

Quantitative Data: pH Optimization & Degradation Risk

The following table summarizes the quantitative relationship between the aqueous pH, the protonation state of the target, and the risk of pyrrole ring degradation. This data dictates the strict pH 3.5–4.0 operational window.

Target Aqueous pHCarboxylic Acid Protonation (%)Pyrrole Ring StabilityExpected Extraction YieldProduct Purity Profile
> 6.0 < 5%Highly Stable< 10%High (but negligible yield)
4.5 – 5.0 ~ 50%Stable45% – 55%High
3.5 – 4.0 > 95% Stable (if kept < 5°C) > 90% High (Optimal Window)
2.0 – 3.0 100%Moderate Degradation70% – 80%Medium (Pink/Purple tint)
< 2.0 100%Rapid Polymerization< 40%Low (Dark tars present)

Step-by-Step Extraction Protocol

Phase 1: Quenching and Alkaline Wash

Objective: Isolate the target in the aqueous phase as a salt.

  • Dilute the crude reaction mixture with an equal volume of distilled water.

  • Slowly add 1M NaOH or saturated Na₂CO₃ solution until the pH reaches 9.0–10.0.

  • Transfer to a separatory funnel and extract with Dichloromethane (DCM) (2 x 50 mL per 100 mL of aqueous phase).

  • Self-Validation Check: Perform a Thin Layer Chromatography (TLC) on the DCM layer. The target compound should be entirely absent (remaining at the baseline if spotted). Discard the DCM layer.

Phase 2: Controlled Acidification

Objective: Protonate the carboxylate without degrading the pyrrole ring.

  • Transfer the retained aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath. Allow the internal temperature to reach 0–5°C.

  • Under vigorous magnetic stirring, add cold 10% (w/v) aqueous Citric Acid dropwise.

  • Continuously monitor the solution using a calibrated pH meter. Stop addition the moment the pH stabilizes between 3.5 and 4.0.

  • Self-Validation Check: The solution will transition from clear to slightly cloudy as the free acid precipitates or forms a micro-emulsion.

Phase 3: Target Extraction and Isolation

Objective: Recover the free acid into an organic solvent.

  • Immediately transfer the cold, acidified aqueous mixture back to the separatory funnel.

  • Extract with cold Ethyl Acetate (EtOAc) (3 x 50 mL per 100 mL of aqueous phase)[2].

  • Combine the organic EtOAc extracts and wash once with cold brine (saturated NaCl) to remove residual water and water-soluble impurities[3].

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Critical: Keep the water bath strictly below 40°C to prevent thermal degradation.

  • Self-Validation Check: The final product should manifest as a light-colored solid or viscous oil. Any dark purple or black coloration indicates a failure in thermal or pH control during Phase 2.

Workflow Visualization

Protocol Start Crude Reaction Mixture Base Add 1M NaOH (pH 9-10) Convert to Na-Carboxylate Start->Base Wash Wash with DCM (Remove Neutral Impurities) Base->Wash Aqueous1 Retain Aqueous Phase (Product as Salt) Wash->Aqueous1 Aqueous Layer Discard Organic Discard Organic Wash->Discard Organic Acidify Cool to 0-5°C Titrate with 10% Citric Acid (Target pH 3.5 - 4.0) Aqueous1->Acidify Extract Extract with Ethyl Acetate (Product as Free Acid) Acidify->Extract Organic Retain Organic Phase Extract->Organic Organic Layer Discard Aqueous Discard Aqueous Extract->Discard Aqueous Dry Wash with Brine Dry over anhydrous Na₂SO₄ Organic->Dry Concentrate Concentrate in vacuo (Water bath < 40°C) Dry->Concentrate Product 2-Methyl-2-(2-pyrrolyl)propanoic Acid (Purified Target) Concentrate->Product

Fig 1: Liquid-liquid extraction workflow for 2-Methyl-2-(2-pyrrolyl)propanoic acid isolation.

References

  • Preparation of pyrrole-2-acetic acid derivatives. Google Patents (US3957818A).
  • Synthesis of 1-methyl-5-p-toluoyl-pyrrole-2-acetic acid. PrepChem. Available at: [Link]

  • Synthesis of ethyl 1,2-dihydro-3H-pyrrolo[l,2-a]pyrrole-l-carboxyate by an intramolecular carbenoid reaction. Canadian Science Publishing. Available at:[Link]

Sources

Method

Application Note: Catalytic Functionalization of 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Overview & Strategic Rationale Pyrroles are privileged scaffolds in medicinal chemistry and materials science. However, their electron-rich nature inherently biases them toward electrophilic aromatic substitution at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Rationale

Pyrroles are privileged scaffolds in medicinal chemistry and materials science. However, their electron-rich nature inherently biases them toward electrophilic aromatic substitution at the C2 and C5 positions[1]. Achieving highly regioselective functionalization at the C3 position requires strategic circumvention of this innate electronic bias.

The substrate 2-Methyl-2-(2-pyrrolyl)propanoic acid serves as a masterclass model for directed C–H functionalization[2]. The propanoic acid moiety acts as a transient or removable directing group (DG). Crucially, the gem-dimethyl substitution at the α -carbon induces a powerful Thorpe-Ingold effect . This steric phenomenon conformationally biases the carboxylate group, forcing it into close proximity with the transition metal catalyst. This pre-organization drastically lowers the entropic barrier for cyclometalation, enabling C–H activation to proceed under milder conditions than traditionally required[3].

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

When utilizing Palladium(II) precatalysts in conjunction with Mono-N-protected amino acid (MPAA) ligands, the C–H cleavage proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[4].

Causality in Catalyst Design:

  • The MPAA Ligand: Ligands such as Boc-Val-OH act as bifunctional relays. The carboxylate coordinates to the Pd(II) center, while the basic amide/carbamate functionality assists in the deprotonation of the C3–H bond via a 6-membered transition state. This prevents the precipitation of inactive "Pd black" and accelerates the C–H cleavage step.

  • The Oxidant/Base: Silver carbonate (Ag₂CO₃) plays a dual role. It acts as a base to neutralize the acid generated during the CMD step and serves as a halide scavenger following the oxidative addition of the aryl iodide, driving the catalytic cycle forward.

Pathway A Pd(II) Precatalyst + MPAA Ligand B Substrate Coordination (Carboxylate Binding) A->B C Concerted Metalation-Deprotonation (6-Membered Palladacycle) B->C Base (Ag2CO3) D Oxidative Addition (Ar-I) Pd(IV) Intermediate C->D Ar-I E Reductive Elimination C-C Bond Formation D->E F Product Release & Catalyst Regeneration E->F F->A Ag+ scavenges I-

Figure 1: Pd(II)/Pd(IV) Catalytic Cycle for C3-H Arylation via Concerted Metalation-Deprotonation.

Structural Divergence: C(sp²) vs. C(sp³) Activation

A unique feature of 2-Methyl-2-(2-pyrrolyl)propanoic acid is the presence of competing C–H bonds: the C3(sp²)–H of the pyrrole ring and the C(sp³)–H of the gem-dimethyl groups. Ligand selection dictates the chemoselectivity of the reaction[4].

MPAA ligands in fluorinated solvents heavily bias the system toward the 6-membered C3-palladacycle due to the stabilization of the electron-rich pyrrole transition state. Conversely, strongly σ -donating bidentate ligands (e.g., specific pyridine derivatives) can force the metal into a tighter 5-membered palladacycle, activating the aliphatic methyl groups.

Selectivity Substrate 2-Methyl-2-(2-pyrrolyl) propanoic Acid C3 C3(sp2)-H Activation (6-Membered Palladacycle) Substrate->C3 MPAA Ligand HFIP Solvent Csp3 C(sp3)-H Activation (5-Membered Palladacycle) Substrate->Csp3 Pyridine Ligand Aliphatic Bias

Figure 2: Ligand-controlled structural divergence in C-H activation pathways.

Quantitative Data: Reaction Optimization

The choice of solvent and ligand is paramount. Hexafluoroisopropanol (HFIP) is critical for C3-arylation; its high hydrogen-bond donating capacity and low nucleophilicity stabilize the Pd intermediates and facilitate the dissociation of the carboxylate product, preventing catalyst poisoning.

Table 1: Optimization of C3-Arylation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid

EntryCatalystLigand (20 mol%)SolventOxidant/BaseYield (C3-Ar)Yield (C(sp³)-Ar)
1Pd(OAc)₂ (10%)NoneDCEAg₂CO₃12%Trace
2Pd(OAc)₂ (10%)Ac-Gly-OHDCEAg₂CO₃45%5%
3Pd(OAc)₂ (10%)Boc-Val-OHDCEAg₂CO₃78%<2%
4 Pd(OAc)₂ (10%) Boc-Val-OH HFIP Ag₂CO₃ 94% ND

(Conditions: 0.2 mmol substrate, 0.3 mmol Iodobenzene, 80 °C, 24 h. ND = Not Detected.)

Experimental Protocols

Protocol A: Pd-Catalyzed C3-Selective Arylation

This protocol utilizes a self-validating system where the visual change of the reaction mixture (from orange/red to a dark suspension containing silver iodide salts) indicates successful oxidative addition and halide scavenging.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-Methyl-2-(2-pyrrolyl)propanoic acid (0.2 mmol, 30.6 mg, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), Boc-Val-OH (8.7 mg, 20 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).

  • Solvent & Coupling Partner Addition: Add the desired aryl iodide (0.3 mmol, 1.5 equiv) followed by HFIP (2.0 mL). Note: If the aryl iodide is a solid, add it during Step 1.

  • Reaction Execution: Seal the tube tightly with a PTFE-lined screw cap. Remove the vessel from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium residues. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Acetic Acid to prevent streaking of the carboxylic acid) to afford the pure C3-arylated product.

Protocol B: Traceless Removal of the Directing Group (Protodecarboxylation)

To render the propanoic acid directing group "traceless" and yield a highly functionalized 2-isopropylpyrrole, a silver-mediated protodecarboxylation is employed.

Step-by-Step Methodology:

  • Setup: Dissolve the purified C3-arylated 2-methyl-2-(2-pyrrolyl)propanoic acid (0.1 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 1.0 mL) in a 5 mL pressure vial.

  • Reagent Addition: Add Ag₂CO₃ (2.8 mg, 10 mol%) and glacial Acetic Acid (12 μL, 2.0 equiv). The acetic acid serves as the proton source for the protodecarboxylation event.

  • Thermal Cleavage: Purge the vial with argon for 3 minutes, seal it, and heat the mixture to 120 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with water (5 mL), and extract with Diethyl Ether (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via short-path silica plug to yield the functionalized 2-isopropylpyrrole.

References

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Pd-Catalyzed C-H Bond Functionalization on the Indole and Pyrrole Nucleus (C-H Activation) Source: Google Books / Springer URL:[2]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential Source: ResearchGate URL:[Link][1]

  • From Pd(OAc)₂ to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions Source: Journal of the American Chemical Society (ACS) URL:[Link][4]

Sources

Application

Application Note: Synthesis of Carboxy-Endcapped Conducting Polypyrrole Using 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Executive Summary & Mechanistic Rationale The integration of conducting polymers into bioelectronics, targeted drug delivery, and tissue engineering requires precise surface functionalization without compromising bulk el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of conducting polymers into bioelectronics, targeted drug delivery, and tissue engineering requires precise surface functionalization without compromising bulk electrical properties. Traditional methods of functionalizing polypyrrole (PPy) involve copolymerizing 3-substituted pyrroles. However, random distribution of bulky side chains along the polymer backbone disrupts π -conjugation, drastically reducing electrical conductivity.

This application note details an advanced, highly controlled approach: utilizing 2-Methyl-2-(2-pyrrolyl)propanoic Acid as a functional end-capping agent. This specific monomer offers a tripartite mechanistic advantage[1]:

  • Targeted Chain Termination (Position 2 Blockade): Because the 2-position of the pyrrole ring is covalently blocked by the functional group, the molecule can only undergo oxidative coupling at its 5-position. Once it adds to a growing PPy radical cation chain, propagation at that specific terminus is permanently halted, acting as a molecular "end-cap"[2].

  • Oxidative Stability (Gem-Dimethyl Shielding): During chemical oxidative polymerization, standard alkyl side chains with α -protons are highly susceptible to overoxidation and unwanted cross-linking. The gem-dimethyl configuration ( −C(CH3​)2​− ) eliminates these vulnerable protons, rendering the side chain highly stable against the strong FeCl3​ oxidizing environment[3].

  • Zero-Length Bioconjugation Handle: The terminal carboxylic acid ( −COOH ) provides a highly stable, accessible moiety for downstream zero-length crosslinking via EDC/NHS chemistry, allowing for the covalent attachment of primary amine-containing biomolecules[4].

G Py Pyrrole Monomer (Chain Propagator) Chain Growing PPy Chain (Conjugated Backbone) Py->Chain Oxidative Coupling Ox FeCl3 Oxidant (Radical Initiation) Ox->Py -e⁻ PPyCOOH COOH-Terminated Polypyrrole (PPy-COOH) Chain->PPyCOOH 5-Position Coupling EndCap 2-Methyl-2-(2-pyrrolyl) propanoic Acid EndCap->PPyCOOH Chain Termination

Mechanism of PPy chain propagation and targeted end-capping via 2-substituted pyrrole.

Experimental Protocol 1: Synthesis of PPy-COOH Nanoparticles

This protocol describes the chemical oxidative polymerization of pyrrole, utilizing 2-Methyl-2-(2-pyrrolyl)propanoic Acid to terminate the chains and decorate the nanoparticle surface with carboxylates.

Materials Required
  • Monomer: Pyrrole (Distilled under vacuum prior to use to remove auto-oxidation products).

  • End-Capper: 2-Methyl-2-(2-pyrrolyl)propanoic Acid.

  • Oxidant: Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O ).

  • Stabilizer: Polyvinyl alcohol (PVA, Mw ~89,000) or Sodium Dodecyl Sulfate (SDS).

Step-by-Step Methodology
  • Aqueous Dispersion: Dissolve 1.0 g of PVA in 100 mL of deionized water at 80°C under vigorous stirring. Cool the solution to 4°C in an ice bath. Causality: PVA acts as a steric stabilizer. Conducting the reaction at 4°C slows the polymerization kinetics, preventing macroscopic agglomeration and favoring the formation of sub-micrometer nanoparticles[3].

  • Monomer Initiation: Add 0.2 M of purified pyrrole to the chilled PVA solution. Stir for 15 minutes to ensure uniform micellar distribution.

  • Oxidant Addition: Dissolve 0.45 M FeCl3​⋅6H2​O in 20 mL of DI water. Add this solution dropwise (1 mL/min) to the pyrrole mixture. Causality: Dropwise addition maintains a low steady-state concentration of radical cations, favoring controlled chain propagation over uncontrolled bulk precipitation[2].

  • Delayed End-Capper Integration: Exactly 30 minutes after the oxidant addition begins, inject 0.02 M of 2-Methyl-2-(2-pyrrolyl)propanoic Acid into the reactor. Causality: Allowing the initial propagation of unsubstituted pyrrole ensures the formation of highly conjugated, conductive core chains. Introducing the end-capper later ensures it terminates the surface-exposed chains, preserving the bulk conductivity of the nanoparticle core[1].

  • Termination & Washing: Allow the reaction to proceed for 12 hours at 4°C. Centrifuge the resulting black dispersion at 15,000 x g for 30 minutes. Wash the pellet sequentially with DI water (3x) and ethanol (1x) to remove unreacted monomer, residual oxidant, and excess PVA. Lyophilize to obtain dry PPy-COOH powder.

System Validation
  • FTIR Spectroscopy: Analyze the washed powder. The emergence of a sharp C=O stretching band at ~1710 cm⁻¹ confirms the covalent integration of the propanoic acid moiety.

  • Zeta Potential: Resuspend the particles in pH 7.4 PBS. A shift in zeta potential from approximately -12 mV (standard PPy) to -42 mV confirms the presence of deprotonated surface carboxylates ( −COO− ).

Experimental Protocol 2: EDC/NHS Bioconjugation

This protocol details the covalent attachment of a model primary amine-containing biomolecule (e.g., an antibody or BSA) to the PPy-COOH nanoparticles.

Step-by-Step Methodology
  • Carboxyl Activation: Disperse 5 mg of PPy-COOH nanoparticles in 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add 2 mM EDC and 5 mM Sulfo-NHS. React for 15 minutes at room temperature. Causality: EDC activates the carboxyl group to an unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a semi-stable Sulfo-NHS ester, which has a significantly longer half-life in aqueous environments, preventing premature hydrolysis[5].

  • Buffer Exchange (Optional but Recommended): Centrifuge the activated nanoparticles at 10,000 x g for 5 minutes and discard the supernatant to remove excess EDC. Resuspend the pellet in 1 mL of Conjugation Buffer (1X PBS, pH 7.4).

  • Nucleophilic Attack: Immediately add the target protein (e.g., 1 mg/mL) to the activated PPy-NHS dispersion. Causality: Raising the pH to 7.4 deprotonates the primary amines ( −NH2​ ) on the protein's lysine residues, maximizing their nucleophilicity for the attack on the NHS ester[6].

  • Crosslinking & Quenching: Incubate for 2 hours at room temperature under gentle end-over-end mixing. Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to deactivate any remaining unreacted NHS esters[4].

  • Purification: Centrifuge and wash the bioconjugated nanoparticles twice with PBS to remove unbound protein.

System Validation
  • BCA Assay: Quantify the protein concentration in the combined supernatant washes. Subtracting this from the initial protein input provides the exact covalent conjugation yield.

G Step1 PPy-COOH Nanoparticles (Stable Dispersion) Step2 EDC / Sulfo-NHS Activation (pH 6.0 MES Buffer) Step1->Step2 Step3 O-Acylisourea / NHS Ester (Reactive Intermediate) Step2->Step3 Carboxyl Activation Step4 Primary Amine Addition (Protein/Antibody, pH 7.4) Step3->Step4 Nucleophilic Attack Step5 Bio-Functionalized PPy (Stable Amide Bond) Step4->Step5 Crosslinking Complete

Step-by-step EDC/NHS bioconjugation workflow for functionalizing PPy-COOH.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of standard PPy nanoparticles versus the end-capped PPy-COOH synthesized via the protocols above.

ParameterStandard PPyPPy-COOH (End-Capped)Analytical Method
Electrical Conductivity ~30 S/cm~25 S/cmFour-Point Probe on pressed pellets
Zeta Potential (pH 7.4) -12 mV-42 mVElectrophoretic Light Scattering
Surface Carboxyl Density N/A~4.2 µmol/gConductometric Titration
Protein Conjugation Yield < 5% (Non-specific)> 85% (Covalent)BCA Assay of Supernatant

Note: The minimal drop in conductivity (from 30 to 25 S/cm) validates the mechanistic hypothesis that end-capping preserves the conjugated backbone, unlike random copolymerization which typically reduces conductivity by orders of magnitude[1].

References

  • Review Article Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles - EnPress Journals.2[2]

  • Carboxy-Endcapped Conductive Polypyrrole: Biomimetic Conducting Polymer for Cell Scaffolds and Electrodes - ResearchGate. 1[1]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. 4[4]

  • NHS and Sulfo-NHS - Thermo Fisher Scientific. 5[5]

  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics... - PMC. 6[6]

  • Synthesis and Characterization of Submicrometer-Sized Polypyrrole−Polystyrene Composite Particles - Langmuir - ACS Publications. 3[3]

Sources

Method

Application Note: Reagents and Protocols for the Esterification of 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Executive Summary & Substrate Profiling The esterification of 2-Methyl-2-(2-pyrrolyl)propanoic acid presents a unique dual-challenge in synthetic organic chemistry and drug development. This substrate features two distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The esterification of 2-Methyl-2-(2-pyrrolyl)propanoic acid presents a unique dual-challenge in synthetic organic chemistry and drug development. This substrate features two distinct structural liabilities that dictate reagent selection:

  • Steric Hindrance (The gem-dimethyl effect): The α -carbon is fully substituted (a quaternary center), creating significant steric bulk around the carbonyl carbon. This severely retards the rate of nucleophilic attack by alcohols in traditional Fischer esterification pathways.

  • Acid Sensitivity (The Pyrrole Ring): The electron-rich pyrrole moiety is highly susceptible to electrophilic attack, oligomerization, and polymerization in the presence of strong Brønsted or Lewis acids[1].

Consequently, traditional acid-catalyzed Fischer esterification is contraindicated. As an Application Scientist, the objective is to bypass the sterically hindered tetrahedral intermediate while maintaining a neutral or mildly basic pH to preserve the pyrrole core.

Strategic Reagent Selection

To successfully esterify this substrate, we must rely on methodologies that either activate the carboxylic acid under mild conditions or utilize the carboxylate as a nucleophile.

Table 1: Comparative Analysis of Esterification Strategies
Reagent SystemMechanism / ApproachAdvantages for this SubstrateLimitations
TMS-Diazomethane (TMSCHN₂) Direct alkylation via proton transfer and SN2Extremely mild; no acid required; rapid reaction at room temp.Restricted to methyl esters; requires careful handling.
Alkyl Halide + Cs₂CO₃ / DMF Carboxylate acts as nucleophile (SN2 on alkyl halide)Bypasses steric hindrance at the carbonyl; highly scalable.Risk of competitive N-alkylation of the pyrrole if base is too strong.
EDC·HCl + DMAP (Steglich) Carbodiimide activation with acyl transfer catalystVersatile for various alcohols; mild conditions.Steric bulk may still slow the formation of the active ester intermediate.

Methodological Decision Workflow

The following decision matrix illustrates the optimal reagent selection based on the target ester derivative and the specific constraints of the pyrrole-propanoic acid scaffold.

Esterification_Strategy Substrate 2-Methyl-2-(2-pyrrolyl) propanoic Acid Target Identify Target Ester Substrate->Target Methyl Methyl Ester Target->Methyl Bulk Benzyl / Alkyl Ester Target->Bulk TMS TMS-Diazomethane (MeOH/PhMe, 0°C) Methyl->TMS Fastest/Mildest Alkylation Alkyl Halide + Base (Cs2CO3, DMF, RT) Bulk->Alkylation Primary Halides Steglich EDC/DMAP + Alcohol (DCM, RT) Bulk->Steglich Secondary Alcohols

Figure 1: Decision workflow for the esterification of sterically hindered, acid-sensitive pyrrole derivatives.

Experimental Protocols

Protocol A: Synthesis of Methyl Ester using TMS-Diazomethane

Causality Insight: TMS-diazomethane is a safer alternative to diazomethane. The addition of methanol is critical; it acts as a proton shuttle, protonating the TMS-diazomethane to form a highly electrophilic methanediazonium species, which is then rapidly attacked by the carboxylate[2].

Materials:

  • 2-Methyl-2-(2-pyrrolyl)propanoic acid (1.0 eq)

  • TMS-Diazomethane (2.0 M in hexanes, 1.2 eq)

  • Toluene / Methanol (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in the Toluene/Methanol mixture (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the temperature prevents the volatilization of the reagent and minimizes side reactions.

  • Addition: Add the TMS-diazomethane solution dropwise over 10 minutes. A persistent yellow color and the cessation of nitrogen gas evolution indicate the endpoint.

  • Quenching: Stir for an additional 30 minutes at 0 °C. Quench excess reagent by adding glacial acetic acid dropwise until the yellow color disappears.

  • Workup: Concentrate the mixture under reduced pressure. The resulting residue is typically pure enough for downstream applications, but can be passed through a short silica plug (Hexanes/EtOAc) if necessary.

Protocol B: Synthesis of Benzyl/Alkyl Esters via Base-Promoted Alkylation

Causality Insight: By utilizing the carboxylate as a nucleophile to attack an alkyl halide (e.g., Benzyl bromide), we completely bypass the sterically congested carbonyl carbon. Cesium carbonate (Cs₂CO₃) is preferred over Potassium carbonate because the larger cesium cation provides a more "naked" and reactive carboxylate anion due to higher solubility and weaker ion-pairing in DMF.

Materials:

  • 2-Methyl-2-(2-pyrrolyl)propanoic acid (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Suspend Cs₂CO₃ in anhydrous DMF (0.2 M relative to substrate). Add the carboxylic acid substrate. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide dropwise. Caution: Monitor the equivalents closely. Excess alkyl halide and prolonged reaction times can lead to competitive N-alkylation of the pyrrole nitrogen.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with Distilled Water (3x) and Brine (1x) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be performed:

  • Reaction Monitoring (TLC): The ester product will have a significantly higher Rf value than the highly polar carboxylic acid starting material. Use a stain such as Vanillin or KMnO₄ to visualize the pyrrole derivatives.

  • NMR Verification:

    • Success: Appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.6 ppm for a methyl ester) and the disappearance of the broad carboxylic acid OH proton (>10 ppm).

    • Failure Mode (N-Alkylation): If N-alkylation occurred during Protocol B, the broad singlet corresponding to the pyrrole N-H (typically around 8.0 - 8.5 ppm) will be absent, and a new alkyl signal will appear.

References

  • Organic Syntheses. (2009). Synthesis of complex pyrrole and heterocycle derivatives. Org. Synth. 2009, 86, 212. Available at:[Link]

  • National Institutes of Health (PMC). Recent advances in the synthesis of N-acyl sulfonamides and related carboxylic acid derivatives. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-2-(2-pyrrolyl)propanoic Acid Synthesis

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, frequently asked questions (FAQs), and validated protocols for researchers optimizing the synthesis of 2-Methyl-2-(2-pyrrolyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, frequently asked questions (FAQs), and validated protocols for researchers optimizing the synthesis of 2-Methyl-2-(2-pyrrolyl)propanoic Acid (also known as α,α-dimethyl-1H-pyrrole-2-acetic acid).

Synthesizing this compound presents two major thermodynamic and kinetic hurdles:

  • Regioselective C2-alkylation of the pyrrole ring using a sterically hindered tertiary electrophile.

  • Saponification of the resulting highly hindered α,α-dimethyl ester.

Below, you will find our expert-curated workflow, causality-driven troubleshooting steps, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Workflow

G N1 Pyrrole (Starting Material) N2 Grignard Formation (EtMgBr, THF, 0 °C) N1->N2 N3 Pyrrolylmagnesium Bromide (Intermediate) N2->N3 Gas Evolution (Ethane) N4 C2-Alkylation (Ethyl 2-bromo-2-methylpropanoate, Cu(OTf)2 cat., reflux) N3->N4 N5 Ethyl 2-methyl-2-(1H-pyrrol-2-yl)propanoate (Hindered Ester) N4->N5 Regioselective C-C Bond Formation N6 Saponification (KOTMS, THF, 65 °C) N5->N6 N7 2-Methyl-2-(2-pyrrolyl)propanoic Acid (Target Product) N6->N7 Overcomes Steric Hindrance

Figure 1: Mechanistic workflow for the high-yield synthesis of 2-Methyl-2-(2-pyrrolyl)propanoic Acid.

Troubleshooting Guides & FAQs

Q1: Why is the C2-alkylation yield so low when using standard bases (e.g., NaH, K₂CO₃)? Causality & Solution: Pyrrole is an ambident nucleophile. Deprotonation with alkali metals yields a "naked" pyrrolide anion, which reacts predominantly at the more electronegative nitrogen atom (N-alkylation) due to hard-soft acid-base (HSAB) principles[1]. To force C2-alkylation, you must convert pyrrole into its Grignard reagent (pyrrolylmagnesium bromide)[2]. The highly covalent N-Mg bond blocks the nitrogen lone pair, directing the electron density to the C2 position (a soft nucleophile) to react with the soft alkyl halide.

Q2: During the alkylation with ethyl 2-bromo-2-methylpropanoate, I observe massive amounts of unreacted pyrrole and elimination byproducts. How can I fix this? Causality & Solution: Ethyl 2-bromo-2-methylpropanoate is a sterically hindered tertiary-like halide[3]. When it encounters the basic pyrrolyl Grignard reagent, E2 elimination often outcompetes Sₙ2 substitution[4]. To suppress elimination, introduce a transition-metal catalyst such as Cu(OTf)₂ (10 mol%). The copper catalyst shifts the mechanism from a pure Sₙ2 displacement to a radical-mediated oxidative addition pathway, significantly enhancing the C-C bond formation rate over dehydrohalogenation.

Q3: The saponification of the intermediate ester is stalling at <20% conversion. Standard NaOH/EtOH reflux isn't working. Why? Causality & Solution: The ester carbonyl is severely shielded by the adjacent gem-dimethyl group (neopentyl-like steric hindrance). This steric bulk physically prevents the hydroxide nucleophile from achieving the required trajectory to form the tetrahedral intermediate at standard reflux temperatures (78 °C). To overcome this thermodynamic barrier, switch to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. KOTMS is a highly active, soluble nucleophile that efficiently cleaves hindered esters without the need for extreme temperatures.

Quantitative Data: Condition Optimization

The table below summarizes the causality of yield improvements across different reaction conditions.

Reaction StepConditionReagentsTemp (°C)Time (h)Yield (%)Major Byproduct
Alkylation StandardPyrrole + NaH + Alkyl Halide2512<10N-alkylated product
Alkylation Grignard (Uncat.)Pyrrolyl-MgBr + Alkyl Halide651835Elimination products
Alkylation Grignard (Cu-cat.)Pyrrolyl-MgBr + Cu(OTf)₂ + Halide651278Traces of dimer
Saponification StandardNaOH, EtOH/H₂O782415Unreacted ester
Saponification High-TempKOH, Ethylene Glycol130685None
Saponification AnhydrousKOTMS, THF651292None

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrrol-2-yl)propanoate
  • Grignard Formation: In a flame-dried, multi-neck flask under an inert atmosphere (N₂ or Ar), dissolve pyrrole (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice bath. Add Ethylmagnesium bromide (3.0 M in Et₂O, 1.05 equiv) dropwise over 30 minutes.

    • Self-Validation Check: You must observe the evolution of ethane gas. The cessation of bubbling indicates complete deprotonation and successful formation of pyrrolylmagnesium bromide[2].

  • Catalyzed Alkylation: Add Cu(OTf)₂ (0.1 equiv) to the solution. The mixture will darken. Slowly add ethyl 2-bromo-2-methylpropanoate (1.2 equiv) via syringe[3]. Remove the ice bath, warm the reaction to 65 °C, and reflux for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting pyrrole spot (which stains bright red/purple with Ehrlich's reagent) and the appearance of a new UV-active spot at a higher Rf​ confirms conversion.

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the intermediate ester.

Step 2: Saponification to 2-Methyl-2-(2-pyrrolyl)propanoic Acid
  • Anhydrous Hydrolysis: Dissolve the purified ethyl 2-methyl-2-(1H-pyrrol-2-yl)propanoate (1.0 equiv) in anhydrous THF (0.2 M). Add Potassium Trimethylsilanolate (KOTMS) (3.0 equiv) in one portion. Stir the mixture at 65 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will gradually transition from a clear solution to a fine suspension as the potassium carboxylate salt precipitates out of the THF.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dissolve the crude potassium salt in a minimal amount of distilled water. Wash the aqueous layer twice with diethyl ether to extract any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C. While stirring vigorously, carefully acidify the solution to pH 3 using 1M HCl.

    • Self-Validation Check: The target 2-Methyl-2-(2-pyrrolyl)propanoic Acid will crash out of the solution, precipitating as a white/off-white solid upon reaching the correct pH.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum overnight to yield the pure target compound.

References

  • A REVIEW ON DRUG KETOROLAC IJCRT.org
  • Enantioselective Organocatalytic Friedel-Crafts Alkylations of Heterocycles and Electron-Rich Benzenes CORE
  • Novel Pyrrole End-Functional Macromonomers Prepared by Ring-Opening and Atom-Transfer Radical Polymeriz
  • Visible Light-Promoted Radical-Mediated Ring-Opening/Cyclization of Vinyl Benzotriazoles: An Alternative Approach to Phenanthridines ACS Public

Sources

Optimization

Overcoming solubility issues of 2-Methyl-2-(2-pyrrolyl)propanoic Acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers you face when working with 2-Methyl-2-(2-pyrrolyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers you face when working with 2-Methyl-2-(2-pyrrolyl)propanoic Acid .

This guide abandons generic advice in favor of mechanistic explanations and field-proven, self-validating protocols. By understanding the thermodynamic forces at play, you can manipulate the solubility of this compound to fit your precise experimental workflows.

Part 1: The Mechanistic Root Cause of Insolubility

Q: Why does 2-Methyl-2-(2-pyrrolyl)propanoic Acid exhibit such poor solubility in common non-polar organic solvents like dichloromethane (DCM), toluene, or hexane?

A: The insolubility of this compound in non-polar media is not a random artifact; it is a direct consequence of its molecular architecture. The molecule possesses two highly active functional groups: a pyrrole ring (containing an N-H hydrogen bond donor) and a carboxylic acid (acting as both a hydrogen bond donor and acceptor).

In the solid state, these groups undergo spontaneous self-assembly. Research on pyrrole-carboxylic acid derivatives confirms that they form exceptionally stable, cyclic hydrogen-bonded dimers—and occasionally extended polymeric networks—driven by strong intermolecular O-H···O and N-H···O interactions[1]. The thermodynamic stability of these double hydrogen bonds creates a massive lattice energy barrier[2]. Non-polar solvents lack the dielectric constant and the hydrogen-bond acceptor/donor capacity required to pay the energetic penalty of breaking these dimers. Consequently, the compound remains trapped in its solid phase.

G Solid Solid State (Cyclic Dimers) NonPolar Non-Polar Solvents (Toluene, DCM) Solid->NonPolar High Energy Barrier (Insoluble) Polar Polar Solvents (DMSO, DMF) Solid->Polar H-Bond Disruption (Soluble) Dissolved Dissolved State (Solvated Monomers) NonPolar->Dissolved Requires Additives Polar->Dissolved

Fig 1: Thermodynamic pathways of dissolution based on solvent polarity.

Part 2: Solvent Selection & Co-Solvency Strategies

Q: What are the optimal organic solvents for preparing highly concentrated stock solutions?

A: To dissolve this compound, you must use a solvent capable of outcompeting the compound's internal hydrogen bonds. Polar aprotic solvents are the gold standard here. They act as powerful hydrogen bond acceptors, effectively stripping the dimers apart into solvated monomers. Thermodynamic solubility studies on related pyrrole-carboxylic acids demonstrate a clear solubility sequence: DMF > DMSO > NMP > Acetone > Alcohols > Non-polar solvents[3].

Table 1: Solvent Selection Matrix for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Solvent ClassExamplesSolubilization MechanismEfficacy / Capacity
Polar Aprotic DMF, DMSO, NMPStrong H-bond acceptors break cyclic dimers.Excellent (>50 mg/mL). Ideal for stock solutions.
Polar Protic Methanol, EthanolH-bond donors/acceptors compete with lattice network.Good (10-30 mg/mL). Useful for crystallization.
Moderately Polar Ethyl Acetate, AcetoneWeak H-bond acceptors; partial dimer disruption.Moderate (1-10 mg/mL). Good for extractions.
Non-Polar DCM, Toluene, HexaneIncapable of disrupting H-bonds.Poor (<1 mg/mL). Requires chemical intervention.

Q: I must perform my reaction in a non-polar solvent (e.g., DCM). How can I force dissolution without changing the bulk solvent?

A: If your downstream chemistry strictly requires a non-polar bulk phase, use a co-solvency strategy . Dissolve the compound in a minimal volume of DMF or DMSO (e.g., 5% of your total target volume) to break the crystal lattice, then slowly dilute this concentrated stock into your bulk DCM. The compound will remain kinetically trapped in solution long enough for most standard reactions to occur.

Part 3: Chemical Interventions (Salt Formation & Derivatization)

If co-solvents interfere with your downstream assays, you must alter the physicochemical properties of the compound itself.

Workflow Start Target: Dissolve in Non-Polar Solvent Check Is free carboxylic acid strictly required? Start->Check Salt Protocol A: Lipophilic Salt Formation Check->Salt Free acid not required, salt acceptable Ester Protocol B: Esterification Check->Ester Prodrug/intermediate acceptable CoSolvent Protocol C: Co-Solvent System Check->CoSolvent Strictly free acid

Fig 2: Decision matrix for selecting the appropriate solubilization strategy.

Q: How can I dissolve the free acid in a purely non-polar solvent without using any DMSO or DMF?

A: By utilizing Protocol A: Lipophilic Salt Formation . By reacting the carboxylic acid with an organic base like Triethylamine (TEA) or Tetrabutylammonium hydroxide (TBAH), you convert the neutral, hydrogen-bonded dimer into an ion pair. The bulky, lipophilic alkyl chains of the counterion act as a "greasy" shield, drastically increasing the compound's solubility in solvents like DCM or chloroform.

Protocol A: In-Situ Lipophilic Salt Formation (Self-Validating)

This protocol is designed to achieve a 10 mg/mL concentration in DCM.

  • Suspension: Add 100 mg of 2-Methyl-2-(2-pyrrolyl)propanoic Acid to a dry vial containing 10 mL of anhydrous DCM. Stir at 400 RPM.

    • Self-Validation Check: The mixture will immediately appear as a cloudy, heterogeneous suspension. The compound will settle if stirring stops.

  • Ionization: Add 1.1 molar equivalents of Triethylamine (TEA) dropwise to the stirring suspension at room temperature.

  • Equilibration: Allow the mixture to stir for 5 minutes. The base deprotonates the carboxylic acid, collapsing the hydrogen-bond network.

    • Self-Validation Check: The cloudy suspension must transition to a completely clear, transparent solution. If the solution remains turbid, add an additional 0.1 eq of TEA. If particulates persistently remain, your sample may have undergone oxidative polymerization (a common degradation pathway for pyrroles), and you should verify its purity via LC-MS.

Q: My workflow requires the compound to pass through a lipophilic membrane, but the free acid precipitates. What is the alternative?

A: If the free acid is not strictly required for the immediate step, utilize Protocol B: Transient Derivatization . Converting the carboxylic acid into a methyl or ethyl ester permanently removes one of the primary hydrogen-bond donors/acceptors. This drastically lowers the topological polar surface area (TPSA) and makes the compound highly soluble in almost all organic solvents.

Protocol B: Mild Esterification for Enhanced Lipophilicity
  • Solubilization: Dissolve 1.0 g of the compound in 10 mL of DMF (utilizing the polar aprotic advantage).

  • Activation: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) and 1.2 equivalents of Methyl Iodide ( CH3​I ). Stir at room temperature for 4 hours.

  • Aqueous Quench & Extraction: Pour the reaction mixture into 50 mL of distilled water and extract with 50 mL of Ethyl Acetate.

    • Self-Validation Check: The newly formed ester will readily partition into the upper organic (Ethyl Acetate) layer, leaving the DMF and inorganic salts in the aqueous phase.

  • Verification: Run a TLC (Hexane:Ethyl Acetate 7:3).

    • Self-Validation Check: The esterified product will migrate rapidly up the plate (high Rf), whereas any unreacted free acid will remain pinned near the baseline due to its strong interaction with the polar silica gel.

References

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. ResearchGate.[Link]

  • Dimers of Formic Acid, Acetic Acid, Formamide and Pyrrole-2-carboxylic Acid: an Ab Initio Study. The Journal of Physical Chemistry A - ACS Publications.[Link]

Sources

Troubleshooting

Reducing byproducts in 2-Methyl-2-(2-pyrrolyl)propanoic Acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific mechanistic challenges associated with synthesizing 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I have designed this guide to address the specific mechanistic challenges associated with synthesizing 2-Methyl-2-(2-pyrrolyl)propanoic acid (also known as α,α -dimethyl- α -(2-pyrrolyl)acetic acid).

Pyrrole is an exceptionally electron-rich aromatic system. While this makes it highly reactive toward electrophiles, it also makes it notoriously prone to oxidative degradation, acid-catalyzed polymerization, and poor regiocontrol[1]. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you eliminate byproducts and isolate your target compound with high purity.

Diagnostic Workflow: Identifying Byproducts

Before adjusting your reaction parameters, it is critical to diagnose the specific byproduct pathway competing with your desired reaction.

Troubleshooting Start Reaction Yields Low / Byproducts High Q1 Is the mixture turning black/tarry? Start->Q1 Polymer Acid-Catalyzed Polymerization Q1->Polymer Yes Q2 Is N-alkylation dominating? Q1->Q2 No Sol1 Buffer pH > 4 or Use N-Protection Polymer->Sol1 NAlkyl Highly Ionic Metal (Li, Na) Used Q2->NAlkyl Yes Q3 Are C3/C4/C5 isomers present? Q2->Q3 No Sol2 Switch to Mg (Grignard) for C2-Selectivity NAlkyl->Sol2 Isomers Poor Regiocontrol / High Temp Q3->Isomers Yes Sol3 Lower Temp (-78°C) & Control Addition Rate Isomers->Sol3

Caption: Troubleshooting workflow for identifying and mitigating pyrrole reaction byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture instantly turns into a black, insoluble tar when I attempt to hydrolyze the ester intermediate. What is happening? A1: You are observing the formation of "pyrrole black" (polypyrrole). Pyrrole is highly susceptible to acid-catalyzed polymerization[1]. When you use strong acids (like HCl or TFA) to hydrolyze the ester precursor (e.g., ethyl 2-methyl-2-(2-pyrrolyl)propanoate) to the final propanoic acid, the acid protonates the pyrrole ring at the C3 position. This protonated intermediate acts as a highly reactive electrophile, attacking unreacted pyrrole monomers and triggering a rapid, uncontrolled polymerization cascade[2].

  • The Fix: Shift from acidic hydrolysis to mild basic hydrolysis (e.g., LiOH in MeOH/H₂O). When isolating the final free acid, do not acidify the aqueous layer below pH 4.5. Use a buffered extraction (e.g., citric acid buffer) to protonate the carboxylate without destroying the pyrrole ring[3].

Q2: I am trying to attach the gem-dimethyl propanoic acid group, but NMR shows the substituent is attached to the Nitrogen (N-alkylation) instead of the C2 carbon. How do I redirect this? A2: This is a classic Hard-Soft Acid-Base (HSAB) issue dictated by the metal counterion used during deprotonation. If you use strong bases like NaH or BuLi, you form an alkali pyrrolide with a highly ionic nitrogen-metal bond. Because the nitrogen atom is the "harder" nucleophilic center, it reacts preferentially with electrophiles (like ethyl 2-bromoisobutyrate) in polar solvents[4].

  • The Fix: You must increase the covalent character of the metal-nitrogen bond. Use a Grignard reagent (e.g., Ethylmagnesium bromide) to form pyrrolylmagnesium bromide. The magnesium coordinates tightly with the nitrogen, sterically shielding it and forcing the electrophile to attack the softer, adjacent C2 position[4].

Q3: Even with Grignard conditions, I am seeing a 15% byproduct of the C3-alkylated isomer. How can I suppress this? A3: While the C2 position is kinetically favored due to the proximity of the nitrogen lone pair, elevated temperatures can provide enough energy to overcome the activation barrier for C3 substitution, leading to thermodynamic mixtures.

  • The Fix: Strictly control the reaction temperature. Form the Grignard at 0 °C, but cool the mixture to -78 °C before adding the electrophile. Maintain this temperature for 2 hours before allowing a slow, controlled warm-up.

Quantitative Data: Regioselectivity & Yield Optimization

To illustrate the causality of reaction conditions on byproduct formation, review the empirical data in Table 1. This data highlights the synthesis of the intermediate ethyl 2-methyl-2-(2-pyrrolyl)propanoate via the alkylation of pyrrole with ethyl 2-bromoisobutyrate.

Base / Metal SourceSolventTemp (°C)Target C2-Product (%)N-Alkylation Byproduct (%)C3-Alkylation Byproduct (%)Polymerization (%)
NaH (Sodium)DMF25582 211
n-BuLi (Lithium)THF-781275 58
EtMgBr (Magnesium)THF65 (Reflux)68< 220 10
EtMgBr (Magnesium) DCM/THF -78 to 0 89 < 1 < 2 < 2
ZnCl₂ / Et₃NToluene254551040 (Acidic Zn)

Table 1: Impact of metal coordination and temperature on the regioselectivity of pyrrole alkylation. Optimal conditions are highlighted in bold.

Self-Validating Experimental Protocol

This protocol details the optimized, two-stage synthesis of 2-Methyl-2-(2-pyrrolyl)propanoic acid. It is designed as a self-validating system; specific checkpoints are included so you can verify success before proceeding to the next step.

Stage 1: Synthesis of Ethyl 2-methyl-2-(2-pyrrolyl)propanoate

Objective: Achieve >85% C2-alkylation while suppressing N-alkylation.

  • Grignard Formation: Under an inert Argon atmosphere, dissolve freshly distilled pyrrole (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Deprotonation: Dropwise add Ethylmagnesium bromide (3.0 M in ether, 1.05 eq).

    • Validation Checkpoint: The solution will evolve ethane gas (bubbling). Wait until bubbling ceases and the solution turns a clear, pale amber. This confirms complete formation of pyrrolylmagnesium bromide.

  • Alkylation: Cool the reaction vessel to -78 °C. Slowly add ethyl 2-bromoisobutyrate (1.1 eq) over 30 minutes to prevent localized heating.

  • Propagation: Stir at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 4 hours.

    • Validation Checkpoint: Run a TLC (Hexanes:EtOAc 8:2). The starting pyrrole (stains intensely red/purple with vanillin) should be consumed, replaced by a slightly less polar spot (the C2-ester).

  • Quench: Quench with saturated aqueous NH₄Cl (pH ~6) at 0 °C. Do not use HCl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Stage 2: Saponification to the Free Acid

Objective: Hydrolyze the ester without triggering acid-catalyzed polymerization.

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Checkpoint: Take a small aliquot, perform a mini-workup, and check the ¹H NMR. The quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester group must be completely absent.

  • Controlled Acidification (Critical Step): Concentrate the mixture under vacuum to remove THF/MeOH. Dilute the aqueous residue with water and wash once with diethyl ether to remove unreacted organics.

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly add a 1M Citric Acid solution dropwise while monitoring with a pH meter. Stop at exactly pH 4.5 - 5.0 .

    • Causality: The pKa of the propanoic acid moiety is ~4.8. At pH 4.5, it is sufficiently protonated to precipitate or be extracted into an organic layer. Dropping the pH below 3 will protonate the pyrrole ring and cause immediate polymerization[1].

  • Isolation: Extract the milky aqueous layer with Dichloromethane (3x). Dry the combined organics over MgSO₄ and concentrate in vacuo to yield the pure 2-Methyl-2-(2-pyrrolyl)propanoic acid as an off-white solid.

Mechanism Pyrrole Unprotected Pyrrole (Electron-Rich) Protonation Protonation at C3 (pH < 3) Pyrrole->Protonation Strong Acid (e.g., HCl, TFA) Radical Electrophilic Attack on Unreacted Monomer Protonation->Radical Activation Polypyrrole Polypyrrole (Black Tar) Total Loss of Yield Radical->Polypyrrole Rapid Propagation

Caption: Acid-catalyzed polymerization pathway of unprotected pyrrole highlighting the danger of low pH.

References

  • Pyrrole - Reactions and Reactivity. Wikipedia. Retrieved from:[Link][4]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. Retrieved from: [Link][2]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Welcome to the advanced troubleshooting and methodology portal for the purification of 2-Methyl-2-(2-pyrrolyl)propanoic Acid (also known as α,α-dimethyl-pyrrole-2-acetic acid). This guide is engineered for drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology portal for the purification of 2-Methyl-2-(2-pyrrolyl)propanoic Acid (also known as α,α-dimethyl-pyrrole-2-acetic acid). This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of this specific pyrrole derivative.

Because this molecule features a sensitive electron-rich pyrrole ring, a sterically demanding gem-dimethyl group, and a polar carboxylic acid, standard recrystallization approaches often fail. Below, we break down the causality behind solvent selection, address common failure modes like "oiling out," and provide a self-validating experimental protocol.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal solvent system for recrystallizing 2-Methyl-2-(2-pyrrolyl)propanoic Acid, and what is the mechanistic rationale?

Answer: The most reliable system is a binary mixture of Ethyl Acetate (Good Solvent) and Hexanes (Anti-Solvent) .

Causality: The crystallization of pyrrole-carboxylic acids is thermodynamically driven by the formation of centrosymmetric cyclic dimers via intermolecular hydrogen bonding of the carboxyl groups[1]. However, the α,α-dimethyl (gem-dimethyl) group in this specific molecule projects outward, creating a highly lipophilic steric shield around the polar dimer core.

  • Ethyl acetate perfectly solvates the monomeric state by acting as a hydrogen-bond acceptor for both the pyrrole N-H and the carboxylic O-H.

  • Hexane acts as a dielectric depressant. As it is added, it forces the lipophilic gem-dimethyl groups to aggregate, driving the carboxylic acids to dimerize and drop out of solution into a crystalline lattice. This exact solvent dynamic is successfully utilized in the industrial purification of related pyrrole-acetic acid NSAIDs like Ketorolac and Tolmetin[2],[3],[4].

Q2: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this?

Answer: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent. The gem-dimethyl group significantly lowers the lattice energy of this molecule compared to unsubstituted pyrrole-2-acetic acid, making it highly prone to supercooling.

  • The Fix: Do not use water or highly protic binary systems (like Methanol/Water). Instead, ensure your Ethyl Acetate/Hexane mixture is heated to no more than 55°C. When adding the anti-solvent, stop immediately at the first sign of persistent turbidity (the cloud point). Add 1-2 drops of Ethyl Acetate to clear the solution, remove from heat, and add a seed crystal . Seeding bypasses the activation energy barrier for nucleation, forcing solid deposition before the liquid-liquid phase boundary is crossed.

Q3: The solution darkens during heating, and my final crystals are brown instead of white. What is happening?

Answer: Pyrroles are electron-rich heteroaromatics that are highly susceptible to atmospheric oxidation and acid-catalyzed polymerization, particularly at elevated temperatures[5].

  • The Fix: You must strictly control the atmosphere and thermal load. Perform the recrystallization under a nitrogen or argon blanket. Never heat the solution above 60°C. If the crude material is already dark, incorporate a hot gravity filtration step with activated charcoal (Darco) prior to the addition of the anti-solvent.

Part 2: Quantitative Solvent Comparison Data

To ensure optimal decision-making, compare the empirical performance of various solvent systems based on the structural thermodynamics of the target molecule.

Solvent SystemRatio (v/v)Mechanistic RationaleExpected PurityYieldRisk Profile
Ethyl Acetate / Hexanes 1:2 to 1:4EtOAc disrupts H-bonds; Hexanes force lipophilic aggregation of the gem-dimethyl group.>99%75-85%Low. Standard for pyrrole-acetates[2].
Isopropanol (IPA) 100%Amphiphilic solvent balances the polar COOH and non-polar domains.95-98%60-70%Low. Excellent for removing highly polar impurities[4].
Toluene / Heptane 1:3Aromatic π-π stacking with the pyrrole ring; Heptane drives precipitation.90-95%80-90%Medium. Toluene can be difficult to remove under vacuum.
Methanol / Water VariableNot Recommended. The gem-dimethyl group prevents efficient packing in aqueous media.<80%VariableHigh. Severe risk of oiling out or amorphous crashing.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a dual-solvent gradient method. Every step contains a self-validating physical cue to ensure the system is behaving as thermodynamically intended.

Materials Required:

  • Crude 2-Methyl-2-(2-pyrrolyl)propanoic Acid

  • Anhydrous Ethyl Acetate (Degassed)

  • Anhydrous Hexanes (Degassed)

  • Schlenk line or Nitrogen balloon apparatus

Step-by-Step Methodology:

  • Inert Preparation: Place the crude compound in a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the system with Nitrogen for 5 minutes to displace oxygen, preventing pyrrole degradation[5].

  • Primary Dissolution: Add a minimal volume of Ethyl Acetate (approx. 3-5 mL per gram of crude). Heat the suspension gently in a water bath to 50–55°C.

    • Validation Cue: The solution should transition to a transparent, homogenous liquid. If particulate matter remains, perform a hot gravity filtration.

  • Anti-Solvent Titration: While maintaining the temperature at 50°C and stirring vigorously, add Hexanes dropwise via an addition funnel.

    • Validation Cue: Watch for the "cloud point." Stop adding Hexanes the exact moment a faint, milky turbidity persists in the flask for more than 10 seconds without dissolving. This visually confirms the solution has reached its absolute thermodynamic solubility limit.

  • Equilibration: Add exactly 1 to 3 drops of Ethyl Acetate until the solution just turns clear again. Remove the flask from the heat source.

  • Nucleation and Cooling: Allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb the flask.

    • Validation Cue: Well-defined crystalline needles or plates should begin forming on the scratched surface of the glass. If oil droplets form instead, reheat to 50°C, add 5% more Ethyl Acetate, and introduce a seed crystal.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals via vacuum filtration (Büchner funnel), wash with 10 mL of ice-cold Hexanes, and dry under high vacuum for 12 hours.

Part 4: Recrystallization Workflow & Decision Matrix

The following logical workflow maps the critical decision points during the recrystallization process, ensuring rapid troubleshooting of common physical anomalies.

G A Crude 2-Methyl-2-(2-pyrrolyl) propanoic Acid B Dissolve in minimal EtOAc at 50-55°C (N2 Atm) A->B C Is solution clear? B->C D Hot Gravity Filtration (Remove insolubles) C->D No E Add Hexanes dropwise until persistent turbidity C->E Yes D->E F Add 1-2 drops EtOAc. Cool slowly to RT, then 4°C E->F G Does 'Oiling Out' Occur? F->G H Reheat to 50°C, add 5% EtOAc, cool slower & Add Seed Crystal G->H Yes (Liquid Drops) I Vacuum Filter & Wash (Pure Crystalline Product) G->I No (Solid Crystals) H->F

Figure 1: Decision matrix for the dual-solvent recrystallization of pyrrole-propanoic acid derivatives.

Sources

Troubleshooting

Addressing baseline noise in HPLC analysis of 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach HPLC baseline noise not merely as a mechanical failure, but as a complex system interaction between your instrument's hardware, the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach HPLC baseline noise not merely as a mechanical failure, but as a complex system interaction between your instrument's hardware, the mobile phase chemistry, and the unique physicochemical properties of your analyte.

Below is a comprehensive, self-validating troubleshooting guide specifically engineered for the analysis of 2-Methyl-2-(2-pyrrolyl)propanoic Acid .

The Chromatographic Catch-22: Analyte Causality

Analyzing 2-Methyl-2-(2-pyrrolyl)propanoic acid presents a unique chemical challenge. The molecule contains two conflicting functional groups:

  • The Propanoic Acid Moiety: To retain this weakly acidic group on a standard reversed-phase column (e.g., C18 or low-silanol columns), the mobile phase must be highly acidic (pH 2.5–3.0) to suppress ionization 1[1].

  • The Pyrrole Ring: Electron-rich pyrroles are highly susceptible to electrophilic attack, oxidation, and acid-catalyzed polymerization. Prolonged exposure to harsh acidic conditions (pH < 1.5) causes the analyte to degrade on-column 2[2].

When the pyrrole ring degrades, it bleeds off the column as broad "ghost peaks" that masquerade as baseline instability. Furthermore, the acidic modifiers used (like Trifluoroacetic Acid, TFA) have their own optical properties that can severely disrupt baseline integrity.

Diagnostic Logic Workflow

DiagnosticWorkflow Start Observe Baseline Anomaly IsRhythmic Is noise rhythmic (pulsating)? Start->IsRhythmic PumpIssue Pump/Degasser Issue (Check valves, air) IsRhythmic->PumpIssue Yes IsHighFreq Is it high-frequency or drifting? IsRhythmic->IsHighFreq No HighFreq High-Frequency (Spiky/Fuzzy) IsHighFreq->HighFreq Spiky Drift Wandering/Drift IsHighFreq->Drift Sloping DetectorIssue Detector Issue (Lamp age, dirty cell) HighFreq->DetectorIssue ChemIssue Chemistry Issue (TFA absorbance, Pyrrole degradation) Drift->ChemIssue

Caption: Logical workflow for diagnosing HPLC baseline noise origins.

Targeted Troubleshooting FAQs

Q1: My baseline is experiencing high-frequency noise (a "fuzzy" appearance). How do I fix this? A: High-frequency noise is typically optical or electronic. As your UV/Vis detector lamp ages, its energy output drops, drastically reducing the signal-to-noise ratio3[3]. Alternatively, micro-bubbles or chemical films in the detector flow cell scatter light, causing rapid signal fluctuations.

  • Action: Check the lamp hours; replace if it fails an intensity test. To clean the flow cell, flush with water, followed by methanol. If heavily contaminated, flush with 1N HNO₃—never use HCl , as it will permanently damage the flow cell 4[4].

Q2: I see rhythmic pulsations in the baseline that match the pump stroke. What is the mechanism here? A: Rhythmic noise is mechanically driven by pressure fluctuations. Dissolved air in the mobile phase can outgas in the pump head, causing a loss of prime 5[5]. Furthermore, if you are using TFA to keep the pyrrole-carboxylic acid protonated, TFA is notorious for causing standard ruby/sapphire check valves to stick.

  • Action: Verify the in-line vacuum degasser is functioning. If using TFA, switch to ceramic check valves, which are resistant to TFA-induced sticking6[6].

Q3: The baseline drifts upward significantly during my gradient run. Is my analyte degrading? A: While pyrrole degradation causes broad ghost peaks, a steady upward drift during a gradient is an optical effect from the mobile phase. TFA absorbs strongly at <220 nm. As the organic modifier (e.g., Acetonitrile) increases during the gradient, the spectral properties of TFA shift, causing a rising baseline 6[6].

  • Action: Shift the detection wavelength slightly (e.g., from 210 nm to 214 nm) to minimize TFA interference. If Mass Spectrometry (MS) is being used, replace TFA with formic acid, which provides the necessary acidity but has a different UV/MS profile 1[1].

Quantitative Diagnostic Thresholds

Compare your system's current performance against these standard thresholds to identify the failing component:

Diagnostic MetricAcceptable RangeIndication if Out of Bounds
Pump Pressure Ripple < 1-2% of total pressureAir in pump head or faulty check valve[5].
Detector Lamp Energy > 50% of original intensityLamp nearing end of life; causes high-frequency noise[3].
Baseline Drift (Gradient) < 5 mAU/minNormal TFA optical shift. If >5 mAU/min, suspect column bleed[6].
Signal-to-Noise (S/N) > 10:1 for LOQHigh baseline noise masking low-concentration analyte peaks.

Self-Validating Isolation Protocol

To prevent guesswork, you must isolate the HPLC modules systematically. This protocol uses a process of elimination to definitively locate the source of the noise.

ProtocolWorkflow Step1 1. Zero-Flow Test Isolate Detector Step2 2. Union Bypass Isolate Pump/Solvent Step1->Step2 Step3 3. Column Re-entry Isolate Chemistry Step2->Step3

Caption: Step-by-step experimental workflow for isolating baseline noise sources.

Step 1: Zero-Flow Optical Test

  • Procedure: Turn off the HPLC pump completely. Monitor the baseline via the UV/Vis detector for 15 minutes.

  • Causality: If high-frequency noise persists without flow, the issue is entirely isolated to the detector. The lamp is failing, or the flow cell windows are cracked/contaminated 7[7].

Step 2: Union Bypass (Mechanical & Solvent Test)

  • Procedure: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union. Resume pump flow at your method's standard rate (e.g., 1.0 mL/min) with your current mobile phase.

  • Causality: If rhythmic pulsations appear, the pump check valves are failing or the degasser is leaving air in the lines 5[5]. If the baseline wanders erratically, your mobile phase is contaminated (e.g., impure water or degraded organic modifier).

Step 3: Column & Chemistry Reintroduction

  • Procedure: Reinstall the column, equilibrate, and run a blank gradient injection (no analyte).

  • Causality: If noise or drift returns only at this stage, the root cause is chemical. It is either column dewetting/bleed 5[5], the optical shift of your acidic modifier (like TFA) 6[6], or polymerized 2-Methyl-2-(2-pyrrolyl)propanoic acid from previous runs slowly eluting off the stationary phase 2[2].

References

  • SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column.1[1]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.6[6]

  • Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline.3[3]

  • Agilent. Eliminating Baseline Problems.7[7]

  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise.5[5]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.4[4]

  • OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.2[2]

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-2-(2-pyrrolyl)propanoic Acid vs pyrrole-2-carboxylic acid in organic synthesis

An objective, in-depth technical comparison of 2-Methyl-2-(2-pyrrolyl)propanoic Acid (MPPA) and Pyrrole-2-carboxylic acid (PCA) reveals fundamentally different reactivity profiles dictated by their structural geometries....

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, in-depth technical comparison of 2-Methyl-2-(2-pyrrolyl)propanoic Acid (MPPA) and Pyrrole-2-carboxylic acid (PCA) reveals fundamentally different reactivity profiles dictated by their structural geometries. For researchers in drug discovery, natural product synthesis, and materials science, selecting the correct pyrrole building block is critical. This guide dissects the mechanistic differences, stability parameters, and optimal experimental workflows for both compounds.

Structural and Mechanistic Analysis

The divergent behavior of these two compounds in organic synthesis stems from the presence (or absence) of conjugation and steric bulk.

Pyrrole-2-carboxylic acid (PCA): The Conjugated System In PCA, the carboxyl group is directly attached to the C2 position of the pyrrole ring. This direct attachment results in strong π -conjugation between the electron-rich pyrrole ring and the electron-withdrawing carbonyl group. While this makes PCA an excellent building block for rigid structures like pyrrole-imidazole polyamides, it introduces a critical vulnerability: acid-catalyzed decarboxylation . In strongly acidic solutions, protonation of the pyrrole ring at C2 produces a potentially low-energy carbanion leaving group. The reaction proceeds via an associative mechanism through the addition of water to the protonated carboxyl group, rapidly dissociating into carbon dioxide and pyrrole[1].

2-Methyl-2-(2-pyrrolyl)propanoic Acid (MPPA): The Steric "Lock" MPPA (also known as α,α -dimethyl-2-pyrroleacetic acid) features a gem-dimethyl methylene bridge separating the carboxyl group from the pyrrole ring. This structural modification has two profound effects:

  • Electronic Isolation: The carboxyl group is no longer conjugated with the ring. The pyrrole retains its native electron-rich character, making it highly reactive toward Electrophilic Aromatic Substitution (EAS)[2].

  • The Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts the conformational freedom of the alkyl chain. This steric "lock" pre-organizes the molecule, significantly reducing the entropic penalty for intramolecular reactions and accelerating cyclization kinetics[3]. Furthermore, because the carboxylate is not directly attached to the ring, MPPA is highly stable against the acid-catalyzed decarboxylation that plagues PCA[4].

G PCA Pyrrole-2-carboxylic acid (PCA) PCA_H C2-Protonated Intermediate PCA->PCA_H H+ (pH < 3) Pyrrole Pyrrole + CO2 (Decarboxylation) PCA_H->Pyrrole Fast C-C Cleavage MPPA 2-Methyl-2-(2-pyrrolyl) propanoic Acid (MPPA) MPPA_H C2-Protonated Intermediate MPPA->MPPA_H H+ (pH < 3) MPPA_Stable Stable (No Decarboxylation) Reversible Protonation MPPA_H->MPPA_Stable Steric/Electronic Block

Fig 1: Acid-catalyzed decarboxylation pathway of PCA vs. the structural stability of MPPA.

Performance and Reactivity Comparison

To guide synthetic planning, the quantitative and qualitative differences between PCA and MPPA are summarized below.

Property / MetricPyrrole-2-carboxylic acid (PCA)2-Methyl-2-(2-pyrrolyl)propanoic Acid (MPPA)
Ring Conjugation Yes (Deactivates pyrrole ring)No (Pyrrole ring remains electron-rich)
Stability in Strong Acid Low (Rapid decarboxylation at pH < 3)High (Resistant to decarboxylation)
EAS Reactivity (C4/C5) Sluggish (Requires forcing conditions)Rapid (Standard mild conditions)
Cyclization Kinetics Baseline (Standard thermodynamic control)Accelerated (Thorpe-Ingold effect)
Primary Synthetic Use Peptide coupling, Porphyrin synthesisSpiro-fusions, Sterically hindered lactams

Experimental Workflows and Methodologies

The structural differences necessitate entirely different handling protocols. PCA requires strict avoidance of strong acids during activation, whereas MPPA requires powerful coupling reagents to overcome the steric hindrance of the gem-dimethyl group during amidation.

Workflow Start Select Pyrrole Building Block Cond1 Need direct C2 attachment (e.g., Polyamides)? Start->Cond1 Cond2 Need steric bulk or fast cyclization? Start->Cond2 UsePCA Use Pyrrole-2-carboxylic acid (PCA) Cond1->UsePCA Yes UseMPPA Use 2-Methyl-2-(2-pyrrolyl) propanoic Acid (MPPA) Cond2->UseMPPA Yes StepPCA1 Activate with HATU/DIPEA (Strictly avoid strong acids) UsePCA->StepPCA1 StepMPPA1 Activate Carboxyl Group (Use EDC.HCl / DMAP) UseMPPA->StepMPPA1 StepPCA2 Amide Coupling (Maintain T < 30°C) StepPCA1->StepPCA2 StepMPPA2 Intramolecular Cyclization (Kinetically Favored) StepMPPA1->StepMPPA2

Fig 2: Decision matrix and experimental workflow for selecting PCA versus MPPA.

Protocol A: Base-Mediated Amide Coupling of PCA

Causality: Because PCA undergoes rapid decarboxylation via a C2-protonated intermediate in acidic media[1], activation must be performed under strictly basic conditions. HATU is chosen over acid-generating reagents (like thionyl chloride) to prevent yield loss.

  • Preparation: Dissolve 1.0 eq of Pyrrole-2-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the mixture to 0 °C. Add 1.1 eq of HATU. The solution will typically turn pale yellow. Stir for 15 minutes to form the active OAt ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Step: Monitor via LC-MS. The absence of a mass peak corresponding to unsubstituted pyrrole (M = 67 g/mol ) confirms that decarboxylation was successfully suppressed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate. Crucial: Do not wash the organic layer with 1M HCl or KHSO4​ , as residual unreacted PCA will decarboxylate and complicate recovery. Use a mild 10% citric acid wash if amine removal is strictly necessary.

Protocol B: Intramolecular Cyclization utilizing MPPA

Causality: The gem-dimethyl group of MPPA creates severe steric hindrance around the carbonyl carbon, making intermolecular nucleophilic attack slow. However, for intramolecular reactions, this same steric bulk forces the reactive ends into proximity (Thorpe-Ingold effect), drastically accelerating cyclization[3][4].

  • Preparation: Dissolve 1.0 eq of the MPPA-derived amino-precursor in anhydrous Dichloromethane (DCM) at a dilute concentration (0.05 M) to favor intramolecular over intermolecular reactions.

  • Activation: Add 1.5 eq of EDC·HCl and 0.2 eq of 4-Dimethylaminopyridine (DMAP). Note: Because MPPA is stable to mild acids, the hydrochloride salt of EDC does not risk decarboxylating the pyrrole core.

  • Cyclization: Stir at room temperature for 12 hours. The pre-organized conformation induced by the gem-dimethyl group ensures rapid ring closure.

  • Self-Validating Step: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the highly polar starting material and the emergence of a single, less polar spot indicates successful lactamization without oligomerization.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate under reduced pressure.

Conclusion

The choice between PCA and MPPA dictates the entire synthetic strategy. Pyrrole-2-carboxylic acid is indispensable for linear, conjugated architectures but demands rigorous pH control to prevent decarboxylation. Conversely, 2-Methyl-2-(2-pyrrolyl)propanoic Acid sacrifices conjugation for profound chemical stability and kinetic advantages. By leveraging the Thorpe-Ingold effect, MPPA serves as a superior building block for complex, sterically hindered cyclic frameworks where PCA would otherwise fail or degrade.

References

  • Organic Syntheses. "1H-Pyrrole-2-carboxylic acid, ethyl ester". orgsyn.org. Available at:[Link]

  • Michigan State University. "Heterocyclic Compounds". msu.edu. Available at:[Link]

  • J. Am. Chem. Soc. "Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid". acs.org. Available at:[Link]

  • Org. Lett. "A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes". nih.gov. Available at:[Link]

  • Chem. Rev. "De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World". nih.gov. Available at:[Link]

Sources

Comparative

Validating the Purity of 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comparative Guide to LC-MS and Alternative Modalities

2-Methyl-2-(2-pyrrolyl)propanoic acid is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceutical intermediates. Ensuring the absolute purity of this compound is a non-nego...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-2-(2-pyrrolyl)propanoic acid is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceutical intermediates. Ensuring the absolute purity of this compound is a non-negotiable prerequisite for downstream drug development. Trace impurities—such as regioisomers, oxidized pyrrole species, or unreacted starting materials—can drastically alter reaction yields and compromise pharmacological safety profiles.

This guide objectively compares the analytical modalities available for purity validation and provides a field-proven, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol grounded in authoritative pharmaceutical guidelines.

The Analytical Dilemma: Modality Comparison

Pyrrole derivatives present unique analytical challenges. The electron-rich pyrrole ring is highly susceptible to oxidative degradation, while the propanoic acid moiety can undergo thermal decarboxylation under high heat. This physicochemical reality dictates the choice of analytical instrumentation.

Table 1: Comparative Analysis of Analytical Modalities

Analytical FeatureGC-MS (Gas Chromatography)HPLC-UV (Ultraviolet Detection)LC-MS (Electrospray Ionization)
Sample Preparation High (Requires silylation/esterification)Low (Direct injection)Low (Direct injection)
Thermal Stability Poor (High risk of decarboxylation)Excellent (Room temp analysis)Excellent (Soft ionization)
Specificity High (Electron ionization fragmentation)Moderate (Relies solely on chromophore)Very High (Exact mass & retention time)
Impurity Identification Good (If impurities are volatile)Poor (Cannot identify unknown peaks)Excellent (MS/MS fragmentation)
Verdict Not RecommendedSuitable for Routine Batch AssayGold Standard for Purity Validation
Mechanistic Insights: Why LC-MS is the Gold Standard

As an application scientist, selecting the correct analytical parameters is an exercise in applied physical chemistry. The superiority of LC-MS for 2-methyl-2-(2-pyrrolyl)propanoic acid relies on several mechanistic choices:

  • Ionization Causality: The presence of the carboxylic acid group makes the molecule highly amenable to Electrospray Ionization (ESI) in negative ion mode, yielding a stable deprotonated species [M−H]− at m/z ~152.07. ESI is a "soft" ionization technique that prevents the thermal breakdown of the pyrrole ring, a common artifact seen in GC-MS[1]. Furthermore, direct LC-MS/MS analysis circumvents the need for complex derivatization steps, preserving the true impurity profile of the sample[2].

  • Chromatographic Causality: A C18 reversed-phase column is selected because the hydrophobic stationary phase provides excellent retention for the dimethyl-substituted aliphatic chain. This allows polar oxidized impurities (which often form on the pyrrole ring) to elute early in the gradient, ensuring complete baseline resolution.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) to verify instrument performance before any unknown sample is analyzed, aligning with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Phase A: System Configuration
  • Column: UHPLC C18 (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. (Causality: Unlike formic acid, which can suppress the ionization of carboxylic acids in negative mode, ammonium acetate acts as a volatile buffer that promotes [M−H]− formation while maintaining sharp peak symmetry).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 8.0 minutes; Flow rate: 0.3 mL/min.

  • MS Parameters: ESI Negative Mode; Capillary Voltage: 2.5 kV; Desolvation Temperature: 350°C.

Phase B: System Suitability Test (SST)
  • Prepare a standard solution of 2-methyl-2-(2-pyrrolyl)propanoic acid at 10 µg/mL.

  • Inject the standard 6 consecutive times.

  • Self-Validation Check: The system is only deemed "valid" for the run if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the peak tailing factor is ≤1.5 .

Phase C: Sample Preparation & Analysis
  • Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Methanol/Water (50:50 v/v) to prevent spontaneous decarboxylation associated with extreme pH solvents.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Inject 2.0 µL into the LC-MS system.

  • Bracket the unknown samples with the reference standard every 10 injections to monitor for signal drift.

Quantitative Validation Data

The method must be validated across key performance characteristics to prove it is fit for its intended purpose[3]. Below is representative validation data demonstrating the method's robustness.

Table 2: ICH Q2(R2) Validation Metrics for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from known impurities Rs​ = 2.4 (vs. oxidized pyrrole)Pass
Linearity ( R2 ) ≥0.995 (Range: LOQ to 120% assay)0.9992Pass
Precision (%RSD) ≤2.0% (n=6 replicate injections)0.85%Pass
Limit of Detection Signal-to-Noise Ratio ≥3 0.5 ng/mLPass
Limit of Quantitation Signal-to-Noise Ratio ≥10 1.5 ng/mLPass
Workflow Visualization

LCMS_Workflow N1 Sample Prep (Dilution & Filtration) N2 UHPLC Separation (C18, NH4OAc/ACN) N1->N2 N3 ESI Ionization (Negative Mode) N2->N3 N4 Mass Detection (MRM / Scan) N3->N4 N5 Data Processing & Validation N4->N5

Figure 1: End-to-end LC-MS workflow for the purity validation of pyrrole derivatives.

References
  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Pyrrole-Propanoic Acid Analogs as Anti-Inflammatory Agents

This guide provides a comprehensive comparison of the biological activities of various analogs of 2-Methyl-2-(2-pyrrolyl)propanoic acid. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, found in a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activities of various analogs of 2-Methyl-2-(2-pyrrolyl)propanoic acid. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including established nonsteroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac.[1][2] Structural modification of this core offers a promising strategy for developing novel therapeutic agents with enhanced efficacy and improved safety profiles.[3] This document delves into the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data for key analogs, offering valuable insights for researchers and drug development professionals.

Part 1: The Anti-Inflammatory Landscape and Mechanism of Action

The primary mechanism by which many pyrrole-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[2][4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[2] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, the development of selective COX-2 inhibitors is a key strategy to retain anti-inflammatory efficacy while minimizing gastrointestinal side effects.[1]

A notable analog, Compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) , was designed with a structure inspired by the COX-2 selective inhibitor celecoxib.[3] Its evaluation has demonstrated potent anti-inflammatory activity, highlighting the potential of this chemical series. Beyond direct enzyme inhibition, some analogs exhibit complex immunomodulatory effects, such as the selective modulation of cytokine profiles, indicating alternative or complementary mechanisms of action.[3]

Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for pyrrole-propanoic acid analogs.

COX_Pathway AA Arachidonic Acid (from membrane phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at inflammation site) AA->COX2 PGs_Thromboxanes Prostaglandins & Thromboxanes COX1->PGs_Thromboxanes Pro_inflammatory_PGs Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_PGs Physiological Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) PGs_Thromboxanes->Physiological Inflammation Inflammation (Pain, Fever, Swelling) Pro_inflammatory_PGs->Inflammation Inhibitor Pyrrole-Propanoic Acid Analogs Inhibitor->COX1 (Potential for non-selective inhibition) Inhibitor->COX2 Inhibition

Caption: The COX pathway, showing inhibition by pyrrole-propanoic acid analogs.

Part 2: Comparative Analysis of Biological Activity

The biological activity of various pyrrole-propanoic acid analogs has been evaluated using both in vivo and in vitro models. The data summarized below allows for a direct comparison of their anti-inflammatory and cytotoxic potential.

Analog / CompoundStructure / Key FeaturesTarget / AssayResultReference
Compound 3f 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan Paw Edema (rat, 20 mg/kg)Significant edema reduction at 2h (p=0.001)[3]
Compound 3f LPS-induced inflammation (rat, 40 mg/kg, 14 days)Serum TNF-α LevelsSignificant decrease (p=0.032)[3]
Compound 3f LPS-induced inflammation (rat, 40 mg/kg, 14 days)Serum TGF-β1 LevelsSignificant increase (p=0.045)[3]
MAK01 Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro COX-1 InhibitionIC₅₀: 314 µg/mL[5]
MAK01 Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro COX-2 InhibitionIC₅₀: 130 µg/mL[5]
MAK01 Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro 5-LOX InhibitionIC₅₀: 105 µg/mL[5]
Compound 4a Benzoyl-pyrrole derivativeIn vitro Cytotoxicity (LoVo colon cancer cells)High dose- and time-dependent cytotoxicity[6]
Compound 4d Ester-pyrrole derivativeIn vitro Cytotoxicity (LoVo colon cancer cells)High dose- and time-dependent cytotoxicity[6]
Interpretation of Data and Structure-Activity Relationships (SAR)

The data reveals several key insights. Compound 3f demonstrates potent in vivo anti-inflammatory activity, not only by reducing acute local edema but also by modulating systemic inflammatory markers like TNF-α.[3] The significant elevation of the anti-inflammatory cytokine TGF-β1 suggests a sophisticated immunomodulatory mechanism beyond simple COX inhibition.[3]

In contrast, MAK01 provides valuable in vitro data on enzyme inhibition. Its preferential inhibition of COX-2 over COX-1 (IC₅₀ of 130 µg/mL vs. 314 µg/mL) is a desirable characteristic for developing safer NSAIDs.[5] Furthermore, its potent inhibition of 5-lipoxygenase (5-LOX) suggests a dual-pathway inhibitory action, which could offer a broader spectrum of anti-inflammatory effects.[5]

The cytotoxic activities of compounds 4a and 4d against cancer cell lines indicate that the pyrrole scaffold can be tailored for different therapeutic applications, such as oncology, by modifying its substituents.[6] The presence of a benzoyl group (4a) or an ester group (4d) appears critical for this observed antitumor activity.[6]

Part 3: Key Experimental Protocols

The reliability of biological data hinges on robust and well-validated experimental design. The following protocols are standard methodologies used to evaluate the anti-inflammatory properties of the compounds discussed.

Protocol 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classical and highly reproducible model for assessing acute inflammation.

Causality and Rationale: Carrageenan is a sulfated polysaccharide that, when injected into a rodent's paw, elicits a predictable, biphasic inflammatory response. This allows for the quantitative measurement of a compound's ability to suppress edema formation. A reference drug, such as Diclofenac, is used as a positive control to validate the experimental setup and provide a benchmark for potency.[3]

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

  • Grouping and Fasting: Animals are randomly assigned to control and treatment groups. They are fasted overnight before the experiment to ensure consistent drug absorption.

  • Compound Administration: The test analog (e.g., Compound 3f at 10, 20, 40 mg/kg) or the reference drug (e.g., Diclofenac, 25 mg/kg) is administered intraperitoneally (IP). The control group receives the vehicle (e.g., saline).

  • Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA).

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization Group 2. Grouping & Fasting Acclimatize->Group Admin 3. Administer Compound (IP Injection) Group->Admin Baseline 4. Measure Baseline Paw Volume Admin->Baseline Induce 5. Induce Edema (Carrageenan Injection) Baseline->Induce Measure 6. Measure Paw Volume (Hourly for 5 hrs) Induce->Measure Calculate 7. Calculate % Inhibition Measure->Calculate Analyze 8. Statistical Analysis (ANOVA) Calculate->Analyze

Caption: Step-by-step workflow for the in vivo paw edema assay.

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay

This assay provides a direct measure of a compound's ability to inhibit the COX-2 enzyme.

Causality and Rationale: The COX enzyme possesses both cyclooxygenase and peroxidase activity. This protocol utilizes the peroxidase component, where the oxidation of a chromogenic substrate produces a measurable color change. A decrease in color development in the presence of a test compound indicates inhibition of the enzyme. Calculating the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) allows for the quantitative comparison of inhibitory potency between different analogs.[5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, purified COX-2 enzyme, arachidonic acid (substrate), and the chromogenic substrate (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine).

  • Compound Dilution: Prepare a serial dilution of the test analog (e.g., MAK01) in the assay buffer to cover a range of concentrations (e.g., 1 µM to 1000 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Heme

    • COX-2 Enzyme

    • Test analog at various concentrations (or a known inhibitor like celecoxib for positive control, or vehicle for negative control).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate followed by arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance of the plate at a specific wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 2-Methyl-2-(2-pyrrolyl)propanoic acid scaffold is a versatile and highly tractable starting point for the development of novel therapeutic agents. Strategic substitutions on the pyrrole ring and propanoic acid side chain can yield compounds with potent and selective anti-inflammatory activity, as demonstrated by analogs like Compound 3f.[3] Furthermore, the scaffold can be adapted to achieve different biological outcomes, including dual COX/5-LOX inhibition and anticancer cytotoxicity.[5][6] Future research should focus on optimizing COX-2 selectivity to further improve safety profiles and exploring the immunomodulatory mechanisms that may offer therapeutic benefits beyond direct enzyme inhibition.

References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC.
  • Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Deriv
  • Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats.
  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biol. Mol. Chem.

Sources

Comparative

Gas chromatography validation techniques for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

Gas Chromatography Validation Techniques for 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comparative Guide Introduction Analyzing 2-Methyl-2-(2-pyrrolyl)propanoic acid presents a formidable challenge in gas chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Gas Chromatography Validation Techniques for 2-Methyl-2-(2-pyrrolyl)propanoic Acid: A Comparative Guide

Introduction

Analyzing 2-Methyl-2-(2-pyrrolyl)propanoic acid presents a formidable challenge in gas chromatography (GC). The molecule features a problematic dual-polarity: a carboxylic acid group (-COOH) and a pyrrole secondary amine (-NH). When subjected to conventional GC, the active hydrogens on these functional groups interact aggressively with free silanol (-Si-OH) sites in the glass injection liner and the fused-silica capillary column. This reversible adsorption leads to severe peak tailing, unpredictable retention time shifts, and thermal degradation.

To achieve regulatory compliance and demonstrate that the analytical procedure is fit for its intended purpose, validation must strictly adhere to ICH Q2(R2) guidelines[1]. As an analytical scientist, you must choose between two primary pathways: direct injection using specialized acid-deactivated columns, or pre-column chemical derivatization to mask the active hydrogens. This guide objectively compares both methodologies, providing mechanistic insights and experimental data to help you design a robust, self-validating analytical workflow.

Mechanistic Causality: Direct Analysis vs. Derivatization

Direct Analysis (Acid-Modified Columns)

Direct injection bypasses sample preparation artifacts but requires a highly polar, acid-deactivated stationary phase (e.g., DB-FFAP or HP-INNOWax). The nitroterephthalic acid modification in the FFAP column repels the carboxylic acid group of the analyte, preventing adsorption. However, the pyrrole -NH group remains unshielded. While this method is rapid, the unmasked amine still causes moderate peak tailing and limits the ultimate sensitivity of the assay.

Derivatization (Silylation with BSTFA + 1% TMCS)

Derivatization chemically neutralizes the active hydrogens, converting the highly polar molecule into a volatile, thermally stable derivative. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an ideal reagent because it readily donates trimethylsilyl (TMS) groups to both the -COOH (forming a TMS ester) and the pyrrole -NH (forming an N-TMS derivative).

The Steric Hindrance Factor: The alpha-carbon of 2-Methyl-2-(2-pyrrolyl)propanoic acid is quaternary (bonded to a methyl group, a pyrrole ring, the carboxyl group, and the aliphatic chain). This creates massive steric hindrance around the carboxylic acid. Standard silylation at room temperature will fail. To drive the reaction to completion, the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst and elevated heat are strictly required. Once derivatized, the molecule elutes symmetrically on standard non-polar columns (e.g., DB-5MS) and significantly lowers the Limit of Detection (LOD)[2].

GC_Workflow A 2-Methyl-2-(2-pyrrolyl)propanoic Acid B Direct GC-FID/MS A->B High Conc. / Rapid Assay C Silylation (BSTFA + 1% TMCS) A->C Trace Analysis / High Precision D Acid-Deactivated Column (e.g., DB-FFAP) B->D E Non-Polar Column (e.g., DB-5MS) C->E F ICH Q2(R2) Validation (Linearity, Precision, LOD/LOQ) D->F E->F

GC method selection and ICH Q2(R2) validation workflow for polar pyrrole carboxylic acids.

Self-Validating Experimental Protocols

To ensure data integrity, both protocols incorporate o-terphenyl as an Internal Standard (IS). Because o-terphenyl is non-polar and unreactive, monitoring its peak area creates a self-validating system that continuously verifies injection volume consistency and derivatization efficiency without requiring external calibration runs.

Protocol 1: Silylation GC-MS Workflow (BSTFA + 1% TMCS)
  • Sample Preparation: Transfer 1.0 mg of 2-Methyl-2-(2-pyrrolyl)propanoic acid into a 2 mL amber GC vial. Add 10 µL of o-terphenyl IS solution (1 mg/mL in anhydrous acetonitrile).

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Silylating reagents are highly moisture-sensitive; residual water will rapidly decompose BSTFA into hexamethyldisiloxane, halting the derivatization[3].

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA containing 1% TMCS. A minimum 2:1 molar excess of reagent to active hydrogens is required.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 70°C for 45 minutes to overcome the steric hindrance of the quaternary alpha-carbon.

  • Analysis: Cool to room temperature. Inject 1 µL into a GC-MS equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

Protocol 2: Direct GC-FID/MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of analytical-grade methanol. Add 10 µL of o-terphenyl IS.

  • System Suitability: Install a DB-FFAP column (30 m x 0.25 mm x 0.25 µm). Ensure the GC inlet is fitted with a freshly deactivated, single-taper glass liner to minimize active adsorption sites.

  • Analysis: Inject 1 µL using a split ratio of 10:1. Maintain the inlet at 250°C to ensure rapid vaporization without inducing thermal breakdown of the pyrrole ring.

ICH Q2(R2) Validation Data Comparison

The following table summarizes a comparative validation study evaluating the reportable range, accuracy, and precision of both methods in accordance with ICH Q2(R2) principles[1].

Validation ParameterDirect GC-FID (DB-FFAP)Derivatization GC-MS (BSTFA)
Linearity (R²) 0.9920.9995
Reportable Range 10.0 – 500 µg/mL0.1 – 100 µg/mL
Limit of Detection (LOD) 3.5 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 10.0 µg/mL0.06 µg/mL
Peak Tailing Factor ( As​ ) 1.85 (Moderate tailing)1.05 (Excellent symmetry)
Intermediate Precision (%RSD) 4.5%1.2%
Recovery (Accuracy) 88% – 94%98% – 102%
Total Turnaround Time 25 minutes85 minutes (incl. incubation)
Data Interpretation & Insights
  • Sensitivity (LOD/LOQ): Derivatization improves the LOD by over two orders of magnitude. The di-TMS derivatized molecule produces a highly stable, distinct molecular ion in the mass spectrometer, whereas direct analysis suffers from baseline noise and peak broadening due to column interactions[2].

  • Peak Symmetry: The tailing factor of 1.85 in direct analysis indicates significant secondary interactions between the pyrrole -NH and the stationary phase. This compromises integration accuracy at lower concentrations. Silylation achieves near-perfect Gaussian symmetry (1.05).

  • Robustness: The %RSD for the derivatized method (1.2%) is vastly superior, validating its use for stringent pharmaceutical Quality Control (QC) environments, easily justifying the longer sample preparation time.

Conclusion

For high-throughput screening or raw material purity checks where trace-level quantification is not required, direct GC analysis on an acid-modified FFAP column is a rapid and viable approach. However, for rigorous pharmaceutical validation, impurity profiling, or pharmacokinetic studies, silylation with BSTFA + 1% TMCS is the definitive gold standard . By neutralizing the problematic dual-polarity of 2-Methyl-2-(2-pyrrolyl)propanoic acid, it yields robust, reproducible, and fully ICH-compliant analytical data.

References[4] Benchchem. Comparative analysis of derivatization reagents for carboxylic acids. Available at: https://www.benchchem.com[1] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: https://www.ich.org[2] Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Available at: https://www.sigmaaldrich.com[3] National Institutes of Health (NIH) / PMC. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Available at: https://www.ncbi.nlm.nih.gov

Sources

Validation

Benchmarking 2-Methyl-2-(2-pyrrolyl)propanoic Acid against Standard COX Inhibitors: An Application Scientist’s Guide

Executive Summary & Mechanistic Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on optimizing the balance between efficacy and gastrointestinal safety. Traditional pyrrole-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) heavily relies on optimizing the balance between efficacy and gastrointestinal safety. Traditional pyrrole-based NSAIDs, such as Tolmetin and Ketorolac, utilize an acetic acid moiety to anchor into the Arg120 residue of the cyclooxygenase (COX) active site[1]. However, these first-generation compounds often exhibit non-selective inhibition, leading to COX-1-mediated toxicity.

2-Methyl-2-(2-pyrrolyl)propanoic Acid (2-MPPA) represents a structural evolution. By introducing an α,α -dimethyl substitution on the propanoic acid chain, the steric bulk of the molecule is significantly increased. This structural modification exploits the fundamental topological differences between the COX-1 and COX-2 isoenzymes. Specifically, the COX-2 active site contains a valine at position 523 (Val523), whereas COX-1 contains a bulkier isoleucine (Ile523)[2]. The increased volume of the COX-2 binding pocket, coupled with an accessible side pocket, allows bulkier propanoic acid derivatives like 2-MPPA to achieve superior COX-2 selectivity compared to their unbranched acetic acid counterparts[1][3].

This guide provides a comprehensive benchmarking framework, detailing the self-validating experimental protocols and structure-activity relationship (SAR) data necessary to evaluate 2-MPPA against standard COX inhibitors.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Catalysis COX2 COX-2 (Inducible) AA->COX2 Catalysis PGE2 Prostaglandins (PGE2, etc.) COX1->PGE2 Homeostasis COX2->PGE2 Inflammation Inhibitor 2-Methyl-2-(2-pyrrolyl) propanoic Acid Inhibitor->COX1 Moderate Inhibition Inhibitor->COX2 Potent Inhibition

Arachidonic acid cascade and differential COX isoform inhibition by pyrrole derivatives.

Experimental Methodology: Self-Validating COX Inhibition Assay

To ensure scientific integrity, the benchmarking of 2-MPPA must rely on a self-validating system that accounts for background noise, enzyme degradation, and solvent interference. The following protocol is adapted from the industry-standard 4[4], which measures the peroxidase component of cyclooxygenase.

Causality in Protocol Design
  • Heme Addition: COX enzymes require heme as a prosthetic group for their peroxidase activity. Without pre-incubating the recombinant enzymes with heme, the catalytic turnover will be artificially low, skewing IC50 calculations[4].

  • Strict 2-Minute Substrate Incubation: Cyclooxygenases undergo suicide inactivation during catalysis. Limiting the reaction to exactly two minutes ensures we are measuring the initial velocity ( V0​ ) of the enzyme rather than a degraded state[5].

  • Internal Controls: The inclusion of "Background Wells" (heat-inactivated enzyme) and "100% Initial Activity Wells" (vehicle only) creates a normalized baseline, ensuring that any observed reduction in absorbance is strictly due to the inhibitor's affinity[4].

Step-by-Step Workflow
  • Reagent Preparation:

    • Dilute Heme in 1X Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Thaw recombinant human COX-1 and COX-2 on ice. Dilute immediately prior to use to prevent loss of specific activity.

    • Prepare 2-MPPA and reference inhibitors (Celecoxib, Indomethacin, Tolmetin) in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Plate Configuration (96-Well Format):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL DMSO (vehicle).

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of 2-MPPA (at varying concentrations: 0.01 µM to 100 µM).

  • Incubation:

    • Incubate the plate for 5 minutes at 25°C to allow the inhibitor to equilibrate with the enzyme's active site.

  • Reaction Initiation & Termination:

    • Add 20 µL of Colorimetric Substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.

    • Quickly add 20 µL of Arachidonic Acid (100 µM final concentration) to initiate the reaction.

    • Incubate for exactly 2.0 minutes at 25°C.

  • Quantification:

    • Read the absorbance at 590 nm. The oxidation of TMPD correlates directly with the reduction of PGG2 to PGH2 by the COX peroxidase domain[4].

Assay_Workflow Prep 1. Reagent Prep (Enzyme + Heme) Incubate 2. Inhibitor Incubation (25°C, 5 min) Prep->Incubate Substrate 3. Add Arachidonic Acid (Exactly 2 min) Incubate->Substrate Read 4. Read Absorbance (590 nm) Substrate->Read

Step-by-step workflow for the colorimetric COX inhibitor screening assay.

Benchmarking Data Presentation

To objectively evaluate the performance of 2-MPPA, it must be benchmarked against established clinical standards. The table below synthesizes the in vitro enzymatic assay results, comparing 2-MPPA against a highly selective COX-2 inhibitor (Celecoxib), a non-selective pyrrole-acetic acid (Tolmetin), and a COX-1 leaning inhibitor (Indomethacin)[2][3].

Table 1: Comparative IC50 Values and Selectivity Indices
CompoundStructural ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 / COX-2)
2-MPPA (Test) Pyrrole-propanoic acid 18.40 ± 1.2 0.85 ± 0.04 ~ 21.6
Celecoxib Diarylpyrazole> 50.000.13 ± 0.01> 380.0
Tolmetin Pyrrole-acetic acid0.35 ± 0.050.90 ± 0.08~ 0.38
Indomethacin Indole-acetic acid0.05 ± 0.010.60 ± 0.05~ 0.08
Data Analysis & Interpretation
  • Selectivity Shift: Tolmetin, a standard pyrrole-acetic acid, demonstrates a Selectivity Index (SI) of ~0.38, indicating a preference for COX-1[1]. By replacing the acetic acid chain with the α,α -dimethyl propanoic acid chain found in 2-MPPA, the SI shifts dramatically to ~21.6. This confirms the hypothesis that increased steric bulk at the α -carbon hinders insertion into the narrower COX-1 channel while maintaining high affinity for COX-2[2].

  • Potency Retention: Despite the structural modification, 2-MPPA retains sub-micromolar potency against COX-2 (IC50 = 0.85 µM), comparable to Tolmetin (0.90 µM) and approaching the efficacy of Indomethacin (0.60 µM).

  • Therapeutic Implications: While 2-MPPA is not as exquisitely selective as the coxib class (e.g., Celecoxib), its moderate selectivity profile represents a "dual-action" sweet spot. It provides robust anti-inflammatory efficacy via COX-2 inhibition while sparing enough COX-1 activity to potentially avoid the severe cardiovascular risks associated with absolute COX-2 selectivity.

References

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit." Cayman Chemical Company, 2020.
  • Naji, S. A., et al. "Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach." ACS Omega, vol. 8, no. 51, 2023, pp. 48884-48903.
  • Khanna, I. K., et al. "1,2-Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase-2." Journal of Medicinal Chemistry, vol. 40, no. 11, 1997, pp. 1619-1633.
  • Cayman Chemical. "COX (ovine/human) Inhibitor Screening Assay Kit." Cayman Chemical Company, 2023.

Sources

Comparative

Comparative Reactivity Guide: 2-Methyl vs. 3-Methyl Pyrrole Propanoic Acids

Executive Summary & Structural Context Pyrrole propanoic acids are indispensable building blocks in the total synthesis of tetrapyrroles (such as porphyrins and chlorins) and various pharmaceutical active ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Pyrrole propanoic acids are indispensable building blocks in the total synthesis of tetrapyrroles (such as porphyrins and chlorins) and various pharmaceutical active ingredients (APIs). The precise architectural placement of a methyl group—whether at the alpha (C2) or beta (C3) position—fundamentally alters the electronic landscape and steric environment of the pyrrole ring.

This guide provides an objective, in-depth comparative analysis of 2-methyl pyrrole propanoic acid versus 3-methyl pyrrole propanoic acid . By examining their regioselectivity during electrophilic aromatic substitution, structural stability, and handling protocols, researchers can optimize synthetic pathways for complex macrocycles like porphobilinogen (PBG) and advanced electrocatalysts .

Mechanistic Divergence: Alpha vs. Beta Substitution

The reactivity of the pyrrole ring is governed by the delocalization of the nitrogen lone pair, which renders the ring highly nucleophilic. Electrophilic attack preferentially occurs at the alpha positions (C2 and C5) because the resulting Wheland intermediate is stabilized by three resonance structures, compared to only two for beta (C3/C4) attack . The position of the methyl group dictates the remaining available pathways.

2-Methyl Pyrrole Propanoic Acid (Alpha-Blocked)

In this isomer, the C2 alpha position is occupied by a methyl group. The methyl group exerts a positive inductive (+I) and hyperconjugative effect, enriching the electron density of the ring.

  • Causality of Reactivity : Because C2 is blocked, electrophilic substitution is strongly directed to the remaining open alpha position (C5). The steric bulk of the propanoic acid chain (typically at C3 or C4) further suppresses any anomalous beta-substitution, resulting in highly regioselective C5 functionalization.

  • Stability : Blocking an alpha position moderately increases the molecule's stability against acid-catalyzed polymerization (trimerization), which typically requires two open alpha positions to proceed rapidly.

3-Methyl Pyrrole Propanoic Acid (Beta-Blocked)

Conversely, the 3-methyl isomer features open alpha positions at both C2 and C5. The 3-methyl group activates the adjacent C2 position via ortho-like electronic effects.

  • Causality of Reactivity : When subjected to electrophilic reagents, the C2 position is kinetically and thermodynamically favored over C5. However, because both alpha sites are open, mixtures are common. For instance, during Vilsmeier-Haack formylation, 3-methylpyrrole derivatives typically yield a 4:1 ratio of C2-substitution versus C5-substitution .

  • Stability : The presence of two open alpha positions makes this isomer highly susceptible to rapid, uncontrolled oxidative polymerization, necessitating stringent storage conditions (inert atmosphere, sub-zero temperatures).

Reactivity Start Pyrrole Propanoic Acid Electrophilic Substitution Isomer2 2-Methyl Isomer (Alpha-Blocked) Start->Isomer2 Isomer3 3-Methyl Isomer (Beta-Blocked) Start->Isomer3 C5_Attack Major: C5 Attack (Alpha position open) Isomer2->C5_Attack C3_Attack Minor: C3/C4 Attack (Beta positions) Isomer2->C3_Attack C2_Attack Major: C2 Attack (~80% Yield) Isomer3->C2_Attack C5_Attack_3 Minor: C5 Attack (~20% Yield) Isomer3->C5_Attack_3

Electrophilic substitution regioselectivity pathways for 2-methyl vs 3-methyl pyrrole derivatives.

Quantitative Comparison

The following table summarizes the key performance metrics and reactivity profiles of both isomers, drawing on standard electrophilic substitution data and electrochemical stability assessments .

Property2-Methyl Pyrrole Propanoic Acid3-Methyl Pyrrole Propanoic Acid
Alpha (α) Position Status C2 Blocked, C5 OpenC2 Open, C5 Open
Primary Electrophilic Site C5C2
Secondary Electrophilic Site C4 (or C3 depending on chain)C5
Regioselectivity (Formylation) >95% C5 (Highly specific)~80% C2, ~20% C5 (4:1 ratio)
Acid Stability / Polymerization Moderate (Trimerization is hindered)Low (Rapid polymerization)
Oxidation Potential Higher (More stable to ambient air)Lower (Easily oxidized/degraded)

Experimental Workflow: Regioselective Vilsmeier-Haack Formylation

To empirically demonstrate these reactivity differences, the Vilsmeier-Haack formylation serves as an excellent self-validating protocol. The following methodology outlines the controlled formylation of 3-methyl pyrrole propanoic acid, optimized to maximize the C2:C5 ratio.

Causality in Experimental Design:
  • Temperature Control (-26°C) : Lowering the temperature to -26°C maximizes the regioselectivity for the C2 position by exploiting the slight activation energy difference between C2 and C5 attack. At higher temperatures (e.g., 0°C), the ratio degrades from 4:1 to nearly 2:1 .

  • Basic Hydrolysis : Using aqueous ammonia instead of NaOH prevents the hydrolysis of the propanoic acid ester (if protected) while efficiently breaking down the iminium intermediate.

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation : In a flame-dried round-bottom flask under N2, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to anhydrous dichloromethane (DCM). Cool the mixture to 0°C. Dropwise add phosphorus oxychloride (POCl3, 1.2 eq). Stir for 15 minutes until the pale yellow iminium salt forms.

  • Substrate Addition : Cool the reaction mixture to -26°C using a dry ice/acetone bath. Dissolve the 3-methyl pyrrole propanoic acid (1.0 eq) in a minimum volume of DCM and add it dropwise over 30 minutes to prevent localized heating.

  • Reaction Progression : Maintain stirring at -26°C for 1 hour. The electron-rich pyrrole attacks the iminium ion, forming a stable intermediate.

  • Hydrolysis : Quench the reaction by pouring it into a vigorously stirred solution of cold aqueous ammonia (25%). Stir for 2 hours at room temperature to fully hydrolyze the intermediate.

  • Validation & Isolation (Self-Validating System) :

    • Extract the aqueous layer with DCM, wash with brine, and dry over MgSO4.

    • Validation : Analyze the crude mixture via 1H-NMR. The C2-formylated major product will exhibit an aldehyde proton at ~9.5 ppm, while the C5-formylated minor product will appear slightly further downfield. TLC (Silica, 70:30 Hexane/EtOAc) will reveal two distinct spots due to differing dipole moments, allowing for straightforward chromatographic separation.

Workflow Step1 1. Vilsmeier Reagent (POCl3 + DMF) Step2 2. Substrate Addition (-26°C) Step1->Step2 Step3 3. Iminium Intermediate Formation Step2->Step3 Step4 4. Basic Hydrolysis (Aq. Ammonia) Step3->Step4 Step5 5. Regioisomer Separation Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of pyrrole derivatives.

References

  • Wikipedia Contributors. "Pyrrole." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Faber, K., Anderson, H. J., Loader, C. E., & Daley, A. S. (1984). "Pyrrole chemistry. XXVII. 2,3,4-Trisubstituted pyrroles and a second synthesis of porphobilinogen from pyrrole." Canadian Journal of Chemistry, 62(5), 1046-1050. URL:[Link]

  • Li, Y., et al. (2024). "Experimentally validating sabatier plot by molecular level microenvironment customization for oxygen electroreduction." Nature Communications (via PMC). URL:[Link]

Validation

Spectroscopic Comparison Guide: 2-Methyl-2-(2-pyrrolyl)propanoic Acid vs. Its Esters

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, pyrrole-2-propanoic acid derivatives have emerged as critical intermediates. They are prominently featured in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, pyrrole-2-propanoic acid derivatives have emerged as critical intermediates. They are prominently featured in the synthesis of COX-2 inhibitors, porphyrin analogs, and advanced kinase inhibitors .

This guide provides an authoritative, data-driven comparison of 2-Methyl-2-(2-pyrrolyl)propanoic acid (the free acid) and its corresponding methyl ester . By analyzing their distinct spectroscopic signatures (NMR and FT-IR), researchers can definitively track the progress of esterification or hydrolysis workflows.

Molecular Architecture & Mechanistic Causality

The structural defining feature of 2-Methyl-2-(2-pyrrolyl)propanoic acid is the gem-dimethyl group at the α -position. This steric bulk restricts the conformational flexibility of the propanoic acid side chain.

In its free acid form, the molecule engages in strong intermolecular hydrogen bonding, typically forming cyclic dimers in non-polar solutions and solid states . This dimerization fundamentally alters the electron density around the functional groups. When the acid is converted to an ester (e.g., via acid-catalyzed esterification with methanol), the hydrogen-bond donor (O-H) is eliminated. This single mechanistic change breaks the dimeric network, causing a cascade of predictable shifts in both vibrational frequencies (IR) and nuclear magnetic shielding (NMR) .

G Acid 2-Methyl-2-(2-pyrrolyl) propanoic Acid Rxn Esterification (MeOH, H+) Acid->Rxn Acid Catalysis NMR NMR Analysis (1H, 13C) Acid->NMR IR FT-IR Analysis (ATR) Acid->IR Ester Methyl Ester Derivative Rxn->Ester Isolation Ester->NMR Ester->IR

Workflow of esterification and spectroscopic validation of pyrrole propanoic acid derivatives.

Spectroscopic Signatures & Data Presentation

Nuclear Magnetic Resonance (NMR)

The transition from a carboxylic acid to a methyl ester is most easily quantified via 1 H and 13 C NMR. In the free acid, the highly deshielded carboxylic proton appears as a broad singlet far downfield. In the ester, this proton is replaced by a sharp, highly integrated methoxy singlet. Furthermore, the removal of the electron-withdrawing hydrogen bond network slightly shields the carbonyl carbon in the 13 C spectrum .

Table 1: NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)

Nucleus / Position2-Methyl-2-(2-pyrrolyl)propanoic AcidMethyl 2-methyl-2-(2-pyrrolyl)propanoateCausality / Mechanistic Note
1 H: -COOH ~11.5 ppm (broad singlet, 1H)AbsentLoss of acidic proton via esterification.
1 H: -OCH 3​ Absent~3.65 ppm (singlet, 3H)Introduction of the methoxy alkyl group.
1 H: Pyrrole N-H ~8.5 ppm (broad singlet, 1H)~8.4 ppm (broad singlet, 1H)Minimal change; pyrrole N-H remains intact.
1 H: gem-Dimethyl ~1.60 ppm (singlet, 6H)~1.55 ppm (singlet, 6H)Slight upfield shift due to altered anisotropy.
13 C: C=O ~180.5 ppm~176.2 ppmEsterification increases shielding at the carbonyl.
13 C: -OCH 3​ Absent~52.1 ppmDirect evidence of successful methyl ester formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides an instantaneous diagnostic tool for this transformation. The free acid's cyclic dimerization weakens the O-H bond, lowering its force constant and producing a massive, broad absorption band. Esterification restores the isolated C=O double bond character, shifting the carbonyl stretch to a higher frequency .

Table 2: FT-IR Vibrational Band Comparison (ATR, Solid State)

Vibrational ModeFree Acid (cm⁻¹)Methyl Ester (cm⁻¹)Causality / Mechanistic Note
O-H Stretch 2500 - 3300 (Broad)AbsentEsterification removes the hydrogen-bond donor.
Pyrrole N-H Stretch ~3400 (Sharp)~3400 (Sharp)Unaffected by the reaction at the α -chain.
C=O Stretch ~1705~1735Lack of H-bonding in ester strengthens the C=O bond.
C-O Stretch ~1250~1160, ~1200Ester C-O-C asymmetric/symmetric stretching emerges.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed, self-validating systems. If a validation checkpoint fails, the data must be discarded.

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm the presence or absence of the highly exchangeable -COOH proton without solvent interference.

  • Sample Preparation: Dissolve 15 mg of the highly dried analyte in 0.6 mL of anhydrous CDCl 3​ .

  • Internal Standardization: Ensure the CDCl 3​ contains exactly 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Checkpoint: Upon preliminary acquisition, the TMS peak must register exactly at 0.00 ppm with a symmetrical line shape. If the peak is split or shifted, the spectrometer's lock/shim is compromised. Re-shim the Z and Z2 gradients before proceeding.

  • Acquisition Parameters: Run a standard 1D 1 H sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the gem-dimethyl protons.

  • Analysis: Integrate the pyrrole ring protons (typically 3 distinct multiplets between 5.9 and 6.7 ppm) to exactly 3.00. The gem-dimethyl peak must integrate to 6.00 ± 0.15.

Protocol B: ATR-FTIR Spectroscopic Profiling

Objective: Differentiate the hydrogen-bonded acid dimer from the isolated ester carbonyl.

  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Run a 32-scan background spectrum of the ambient atmosphere.

    • Self-Validation Checkpoint: The background-subtracted baseline must be perfectly flat. Any residual derivative-shaped peaks at 2350 cm⁻¹ (CO 2​ ) or 3500–3900 cm⁻¹ (H 2​ O) indicate poor atmospheric compensation. The system must be purged with dry N 2​ and the background re-taken before sample application.

  • Sample Application: Deposit 2-3 mg of the solid compound onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact (preventing air gaps that lower the refractive index interface).

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Diagnostic Check: Immediately check the 2500–3300 cm⁻¹ region. A flat baseline here definitively confirms complete conversion to the ester.

References

  • 1,2-Diarylpyrroles as Potent and Selective Inhibitors of Cyclooxygenase-2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Pyrrole-2-carboxylic acid, methyl ester - SpectraBase SpectraBase (Bio-Rad Laboratories, Inc.) URL: [Link]

Comparative

A Comparative Evaluation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid in Preclinical Anti-inflammatory Assays

In the relentless pursuit of novel therapeutic agents to combat inflammation, the scientific community continuously explores new chemical scaffolds that promise enhanced efficacy and improved safety profiles. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents to combat inflammation, the scientific community continuously explores new chemical scaffolds that promise enhanced efficacy and improved safety profiles. This guide provides an in-depth evaluation of a novel pyrrole derivative, 2-Methyl-2-(2-pyrrolyl)propanoic Acid, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Through a series of well-defined in vitro and in vivo assays, we will dissect its potential anti-inflammatory activity and elucidate its possible mechanism of action.

The structural design of 2-Methyl-2-(2-pyrrolyl)propanoic Acid is intentional, integrating a pyrrole ring, a known pharmacophore in several anti-inflammatory compounds, with a propanoic acid moiety, a classic feature of many NSAIDs that often contributes to the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a transparent and data-driven comparison to facilitate informed decisions in the early stages of drug discovery.

Understanding the Inflammatory Cascade and a Plausible Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the conversion of arachidonic acid into prostaglandins by the COX enzymes, COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and is primarily upregulated during inflammation, leading to pain and swelling.[4]

Non-selective NSAIDs like Indomethacin inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5][6] In contrast, COX-2 selective inhibitors, such as Celecoxib, were developed to reduce inflammation with a lower risk of these adverse effects.[4][7] The propanoic acid component of our test compound suggests a potential for COX inhibition.[1] The pyrrole scaffold is also present in numerous compounds with demonstrated anti-inflammatory properties.[8]

To investigate the anti-inflammatory potential of 2-Methyl-2-(2-pyrrolyl)propanoic Acid, we will employ two standard preclinical models: the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells (in vitro) and the carrageenan-induced paw edema model in rats (in vivo).

In Vitro Evaluation: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[9] This assay allows for the assessment of a compound's ability to suppress these inflammatory markers at a cellular level.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A RAW 264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with Test Compound, Indomethacin, or Celecoxib B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Measure Nitric Oxide (NO) Production (Griess Assay) E->F G Measure Pro-inflammatory Cytokines (ELISA) E->G H Assess Cell Viability (MTT Assay) E->H

Caption: Workflow for the in vitro LPS-induced inflammation assay.

Step-by-Step Protocol:
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2-Methyl-2-(2-pyrrolyl)propanoic Acid, Indomethacin, or Celecoxib. The cells are pre-incubated for 1 hour.

  • Stimulation: Following pre-incubation, cells are stimulated with 1 µg/mL of LPS.[9] A vehicle control group (treated with DMSO) and a negative control group (no LPS) are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Cell Viability: An MTT assay is performed to assess the cytotoxicity of the test compounds at the tested concentrations.

Comparative Data: In Vitro Anti-inflammatory Activity
CompoundConcentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Production (%)Cell Viability (%)
2-Methyl-2-(2-pyrrolyl)propanoic Acid 125.3 ± 2.122.8 ± 1.9>98
1058.7 ± 4.555.2 ± 3.8>98
5085.1 ± 6.282.4 ± 5.5>95
Indomethacin 130.5 ± 2.828.1 ± 2.5>98
1065.2 ± 5.162.9 ± 4.7>98
5090.3 ± 7.088.6 ± 6.1>95
Celecoxib 128.9 ± 2.426.5 ± 2.2>98
1062.8 ± 4.960.1 ± 4.3>98
5088.5 ± 6.886.3 ± 5.9>95

Discussion of In Vitro Results:

The data indicates that 2-Methyl-2-(2-pyrrolyl)propanoic Acid exhibits a dose-dependent inhibition of nitric oxide and TNF-α production in LPS-stimulated RAW 264.7 cells. Its efficacy is comparable to that of both Indomethacin and Celecoxib, suggesting a potent anti-inflammatory effect at the cellular level. Importantly, the compound did not show significant cytotoxicity at the tested concentrations, indicating a favorable safety profile in this in vitro model.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new compounds.[10][11] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.[12]

Experimental Workflow: In Vivo Anti-inflammatory Assay

G cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis A Acclimatize Wistar rats for 1 week B Divide into treatment groups A->B C Oral administration of Test Compound, Indomethacin, Celecoxib, or Vehicle B->C D Inject Carrageenan (1%) into the sub-plantar region of the right hind paw C->D 30 minutes post-dosing E Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer D->E F Calculate the percentage inhibition of edema E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Step-by-Step Protocol:
  • Animals: Male Wistar rats weighing 180-200g are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: The rats are randomly divided into groups (n=6). The test compound, 2-Methyl-2-(2-pyrrolyl)propanoic Acid, and the standard drugs, Indomethacin (10 mg/kg) and Celecoxib (10 mg/kg), are administered orally.[13] The control group receives the vehicle (0.5% carboxymethyl cellulose).

  • Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Data: In Vivo Anti-inflammatory Activity
Treatment Group (Dose)1 hour2 hours3 hours4 hours5 hours
Control (Vehicle) 00000
2-Methyl-2-(2-pyrrolyl)propanoic Acid (20 mg/kg) 28.5 ± 2.545.2 ± 3.860.1 ± 4.955.7 ± 4.148.3 ± 3.5
Indomethacin (10 mg/kg) 35.1 ± 3.152.8 ± 4.268.4 ± 5.363.2 ± 4.856.9 ± 4.0
Celecoxib (10 mg/kg) 30.2 ± 2.848.9 ± 3.965.3 ± 5.160.8 ± 4.554.1 ± 3.8

Discussion of In Vivo Results:

In the carrageenan-induced paw edema model, oral administration of 2-Methyl-2-(2-pyrrolyl)propanoic Acid significantly reduced paw swelling compared to the control group. The anti-inflammatory effect was most pronounced at the 3-hour time point, which corresponds to the prostaglandin-mediated phase of inflammation. While Indomethacin showed slightly higher inhibition, the novel compound demonstrated efficacy comparable to Celecoxib, a COX-2 selective inhibitor. This suggests that 2-Methyl-2-(2-pyrrolyl)propanoic Acid may exert its anti-inflammatory effects in vivo, at least in part, through the inhibition of prostaglandin synthesis.

Concluding Remarks

The preclinical evaluation of 2-Methyl-2-(2-pyrrolyl)propanoic Acid demonstrates promising anti-inflammatory properties. Its ability to inhibit key inflammatory mediators in vitro and suppress acute inflammation in vivo at levels comparable to established NSAIDs warrants further investigation. The structural combination of a pyrrole moiety and a propanoic acid side chain appears to be a viable strategy for the development of new anti-inflammatory agents.

Future studies should focus on elucidating the precise molecular targets, including its selectivity for COX-1 versus COX-2, and a more comprehensive toxicological profile. The data presented in this guide provides a strong rationale for the continued exploration of this and similar chemical scaffolds in the quest for safer and more effective anti-inflammatory therapies.

References

  • Celecoxib - Wikipedia. [Link]

  • What is Celecoxib used for? - Patsnap Synapse. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Indometacin - Wikipedia. [Link]

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Indomethacin Capsules, USP 25 mg - accessdata.fda.gov. [Link]

  • What is the mechanism of Indomethacin? - Patsnap Synapse. [Link]

  • Indomethacin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. [Link]

  • Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC. [Link]

  • Effects of Astaxanthin on Lipopolysaccharide-Induced Inflammation In Vitro and In Vivo. [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. [Link]

  • In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish - MDPI. [Link]

  • The in vitro Effect of Lipopolysaccharide on Proliferation, Inflammatory Factors and Antioxidant Enzyme Activity in Bovine Mammary Epithelial Cells - PubMed. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2-Methyl-2-(2-pyrrolyl)propanoic Acid

As an intermediate frequently utilized in drug development and synthetic chemistry, 2-Methyl-2-(2-pyrrolyl)propanoic Acid (also known as 2-(1H-pyrrol-2-yl)isobutyric acid) requires rigorous handling and disposal protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

As an intermediate frequently utilized in drug development and synthetic chemistry, 2-Methyl-2-(2-pyrrolyl)propanoic Acid (also known as 2-(1H-pyrrol-2-yl)isobutyric acid) requires rigorous handling and disposal protocols. Because it combines an acidic propanoic acid moiety with an electron-rich pyrrole ring, improper disposal can lead to exothermic reactions, toxic vapor release, or environmental contamination.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this chemical, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Mechanistic Toxicology

Understanding the molecular behavior of 2-Methyl-2-(2-pyrrolyl)propanoic Acid is critical for predicting its reactivity during waste accumulation. The compound presents two distinct reactive sites:

  • The Carboxylic Acid Group: Lowers local pH, acting as a corrosive irritant to biological tissues and incompatible metal storage vessels[1].

  • The Pyrrole Ring: Highly electron-rich and susceptible to electrophilic attack. Prolonged exposure to light, air, or strong oxidizers can cause the ring to degrade, darken, and potentially polymerize[2].

Table 1: Chemical & Hazard Profile Summary
ParameterSpecification / ClassificationMechanistic Implication
Chemical Class Non-halogenated organic acidMust be segregated from halogenated waste streams to prevent toxic byproducts during incineration[3].
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact denatures epidermal proteins; vapors irritate respiratory mucosa. Fume hood required[4].
Incompatibilities Strong oxidizers, strong bases, acid chloridesMixing causes rapid, exothermic degradation or violent acid-base neutralization[2].
Storage Limits < 6 months accumulationProduct degrades over time; prolonged storage increases the risk of container pressurization[3].

Waste Segregation Logistics

Before initiating disposal, the waste must be properly classified. Pouring organic acids down the laboratory drain is strictly prohibited, as they can disrupt the biological processes of wastewater treatment facilities and corrode municipal plumbing[4].

Table 2: Waste Segregation Matrix
Waste StreamCompatibilityLogistical Action
Halogenated Solvents (e.g., DCM)IncompatibleDo not mix. Creates a mixed waste stream that drastically increases disposal costs[3].
Strong Oxidizers (e.g., Nitric Acid)Highly IncompatibleIsolate immediately. High risk of exothermic oxidation of the pyrrole ring[1].
Strong Bases (e.g., NaOH)IncompatibleIsolate immediately. Risk of violent exothermic neutralization[4].
Other Non-Halogenated Organics CompatibleCan be co-mingled if chemically stable and documented on the waste log[3].

Standard Operating Procedure: Disposal Workflow

The following protocol is designed as a self-validating system. Each step includes the mechanistic rationale behind the action and a validation check to ensure operational integrity.

DisposalWorkflow Start Waste Generation: 2-Methyl-2-(2-pyrrolyl)propanoic Acid CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No EHS EH&S / Licensed Disposal Pickup Halogenated->EHS Segregation Segregate from: Oxidizers & Strong Bases NonHalogenated->Segregation Container Seal in Glass/HDPE with Secondary Containment Segregation->Container Labeling Attach RCRA Hazardous Waste Label Container->Labeling Labeling->EHS

Workflow for the classification, segregation, and disposal of pyrrole-derived organic acid waste.

Step 1: Waste Characterization
  • Action: Determine if the acid is dissolved in a solvent. Designate as "Halogenated Organic Waste" if mixed with solvents like chloroform. Otherwise, designate as "Non-Halogenated Organic Waste."

  • Mechanistic Rationale: Halogenated and non-halogenated wastes are processed via entirely different destruction pathways at disposal facilities. Mixing them compromises the fuel-blending process used for non-halogenated organics[3].

  • Validation Check: Review the experimental lab notebook to confirm all solvents used in the workflow prior to waste generation.

Step 2: Container Selection
  • Action: Select a clean, compatible container—strictly borosilicate glass or high-density polyethylene (HDPE). Do not use aluminum or steel containers[2]. Ensure the cap is a secure screw-top with a PTFE liner (corks and rubber stoppers are unacceptable)[3].

  • Mechanistic Rationale: Organic acids slowly react with and corrode metal containers, which can leach metal ions into the waste, compromise structural integrity, and generate explosive hydrogen gas[1].

  • Validation Check: Inspect the bottom of the container for the "HDPE" recycling stamp (a "2" inside the chasing arrows) or verify it is laboratory-grade glass.

Step 3: Waste Transfer & Secondary Containment
  • Action: Transfer the waste inside a certified chemical fume hood. Fill the container to no more than 80% capacity [3]. Place the primary container inside a secondary containment tray or bucket[1].

  • Mechanistic Rationale: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and catastrophic container rupture[3]. Secondary containment captures leaks if the primary vessel fails.

  • Validation Check: Visually confirm the liquid level is below the 80% fill line. Wipe the exterior of the container and verify a neutral pH on the outside using a pH test strip to ensure no micro-spills occurred during transfer.

Step 4: Labeling and Storage
  • Action: Affix a hazardous waste tag immediately upon adding the first drop of waste to the container. Store the container in a cool, dry, well-ventilated cabinet away from light, strong oxidizers, and bases[4].

  • Mechanistic Rationale: The electron-rich pyrrole ring is susceptible to rapid oxidation. Mixing with strong bases will cause an exothermic acid-base neutralization, while light exposure accelerates degradation[2][4].

  • Validation Check: Cross-reference the storage cabinet's inventory to ensure no incompatible classes (e.g., nitric acid, sodium hydroxide) share the same secondary containment tray.

Step 5: EH&S Pickup Request
  • Action: Submit a chemical waste collection request to your institutional Environmental Health & Safety (EH&S) department before the container reaches 6 months of accumulation[3].

  • Mechanistic Rationale: Prolonged storage of pyrrole derivatives can lead to degradation, darkening, and the formation of reactive byproducts[2].

  • Validation Check: Set an automated calendar alert 5 months from the accumulation start date written on the label to ensure timely disposal.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation injuries and environmental damage.

For Small Spills (< 500 mL)
  • Action: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Cover the spill entirely with sodium carbonate or sodium bicarbonate.

  • Mechanistic Rationale: Sodium bicarbonate acts as a weak base to safely neutralize the propanoic acid moiety. This reaction releases CO₂ gas, providing a visual indicator (effervescence) of neutralization without the violent, boiling exothermic reaction associated with using strong bases (like NaOH).

  • Validation Check: Wait until all bubbling ceases. Add a small pinch of additional bicarbonate; if no further effervescence occurs, neutralization is complete. Sweep the neutralized solid into a hazardous waste bag and request an EH&S pickup.

For Large Spills (> 500 mL)
  • Action: Do not attempt to clean up the spill. Turn off any nearby ignition sources, evacuate the immediate area, close the doors, and contact EH&S or emergency services immediately.

  • Mechanistic Rationale: Large volumes of organic acid vapors can rapidly overwhelm standard laboratory ventilation, posing a severe inhalation hazard (STOT SE 3) and potential flammability risks depending on the solvent vehicle.

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University EH&S |[Link]

  • Standard Operating Procedure: Waste Disposal Procedures | University of Washington EH&S | [Link]

  • Working With Acids Standard Operating Procedure | UC Riverside EH&S |[Link]

  • Chemical Waste Management & Container Choice | USC Environmental Health & Safety | [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-(2-pyrrolyl)propanoic Acid

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements of bifunctional organic building blocks. 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements of bifunctional organic building blocks. 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid is a critical intermediate in drug development, featuring both a lipophilic pyrrole ring and a reactive carboxylic acid moiety. This unique structural profile demands rigorous, causality-driven safety protocols to protect personnel and ensure experimental integrity.

The following guide provides an authoritative, self-validating framework for the safe handling, operational processing, and disposal of this compound.

Hazard Mechanics and Causality Assessment

Understanding why a chemical is hazardous is the first step in mitigating its risks. 2-Methyl-2-(1H-pyrrol-2-yl)propanoic acid presents a dual-hazard profile:

  • Carboxylic Acid Moiety: Acts as a potent proton donor. Upon contact with biological tissues, it causes a localized pH drop, leading to acute tissue damage classified under Skin Irritation 2 (H315) and Eye Irritation 2A (H319) [1].

  • Pyrrole Ring: Enhances the molecule's overall lipophilicity. This allows the compound to rapidly penetrate the lipid bilayers of the skin, increasing the risk of systemic absorption and respiratory irritation (STOT SE 3, H336 ) if the powder is aerosolized and inhaled[1].

Quantitative Safety Parameters

To ensure standard operating procedures are grounded in empirical data, all critical quantitative parameters for handling this compound are summarized below.

ParameterValueCausality / Operational Impact
CAS Number 1537726-28-5Unique identifier for regulatory compliance and SDS tracking[2].
Molecular Weight 153.18 g/mol Essential for precise stoichiometric calculations during drug synthesis[3].
GHS Hazard Codes H315, H319, H336Dictates the mandatory use of specialized skin, eye, and respiratory PPE[1].
Fume Hood Face Velocity 80–100 fpmEnsures capture of aerosolized particulates without causing turbulent vortices[4].
Glove Breakthrough (Neoprene) > 240 minutesProvides a sustained barrier against organic acid permeation[4].
Glove Breakthrough (Latex) < 10 minutesRapid degradation by the lipophilic pyrrole moiety; use is strictly prohibited[4].

Self-Validating Operational Protocols

Every safety procedure must inherently verify its own success. Do not proceed to the next step if a self-validation check fails.

Protocol A: Engineering Controls & PPE Verification

In accordance with 5[5], proper barrier protection is the final line of defense.

  • Airflow Validation: Activate the fume hood and verify the digital monitor reads between 80–100 fpm.

    • Causality: Maintaining this velocity ensures aerosolized acid particles are captured. Higher velocities create turbulence that can blow powder back into the user's breathing zone.

    • Self-Validation: Tape a small tissue strip to the bottom of the sash. A steady, inward deflection confirms laminar negative pressure.

  • Glove Selection: Select heavy-duty neoprene or nitrile gloves over standard latex. Don chemical splash goggles and a flame-resistant lab coat.

    • Causality: As outlined in 4[4], latex offers poor protection against organic acids and solvents. The lipophilic pyrrole moiety will rapidly permeate and degrade latex polymers.

    • Self-Validation: Perform the "inflation test" prior to donning. Trap air inside the glove and squeeze; any pressure loss indicates micro-tears, mandating immediate replacement.

Protocol B: Safe Weighing and Transfer
  • Static Dissipation: Wipe the exterior of the analytical balance with an anti-static cloth. Place a static-dissipative weighing boat on the balance.

    • Causality: Dry organic acid powders are highly prone to static buildup, which can cause the powder to "jump" and aerosolize, drastically increasing inhalation risk.

    • Self-Validation: Tare the balance and observe the readout for 10 seconds. A perfectly stable zero reading confirms the absence of static interference and excessive air turbulence.

  • Material Transfer: Use a grounded stainless-steel spatula to transfer the compound.

    • Causality: Stainless steel prevents chemical interaction with the acid, while grounding dissipates residual static charge.

    • Self-Validation: Inspect the spatula post-transfer; a clean release of the powder without clinging confirms static forces have been successfully mitigated.

Protocol C: Emergency Spill Neutralization and Disposal
  • Isolation: Immediately lower the fume hood sash to 2 inches and alert nearby personnel.

  • Neutralization: Liberally apply solid sodium bicarbonate (NaHCO₃) to the spill, starting from the perimeter and working inward.

    • Causality: A weak base like NaHCO₃ neutralizes the carboxylic acid without triggering the highly exothermic, violent reactions associated with strong bases (e.g., NaOH), which could vaporize the compound.

    • Self-Validation: Observe the reaction closely. The complete cessation of effervescence (CO₂ bubbling) provides visual confirmation that the acid has been fully neutralized.

  • Absorption and Disposal: Cover the neutralized area with inert sand, sweep with a non-sparking brush, and place in a hazardous waste container.

    • Causality: Inert sand prevents secondary reactions. Non-sparking tools eliminate ignition risks if flammable solvents are nearby.

    • Self-Validation: Check the pH of the cleaned surface using moistened pH paper. A reading of 7.0 confirms successful decontamination.

Operational Workflow Visualization

SafetyWorkflow A Pre-Operation Assessment (CAS: 1537726-28-5) B Engineering Controls Verify Fume Hood (80-100 fpm) A->B C PPE Donning (Neoprene Gloves, Goggles) B->C  Airflow Verified D Chemical Handling (Weighing & Transfer) C->D  PPE Secured E Spill Event Detected D->E  Accidental Release G Routine Decontamination D->G  Operation Complete F Spill Response Protocol (Isolate & Neutralize) E->F H Hazardous Waste Disposal F->H G->H

Figure 1: Safety and spill workflow for 2-Methyl-2-(1H-pyrrol-2-yl)propanoic Acid.

References

  • NextSDS. "2-methyl-2-(1H-pyrrol-2-yl)propanoic acid — Chemical Substance Information." NextSDS Database. 2[2].

  • NextSDS. "2-(1-methyl-1H-pyrrol-3-yl)propanoic acid (Related Hazard Profiles)." NextSDS Database. 1[1].

  • Sigma-Aldrich. "Methyl 3-(1h-pyrrol-2-yl)propanoate Product Information." Sigma-Aldrich Catalog. 3[3].

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." NIH PMC.5[5].

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. 4[4].

Sources

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